8-Bromoquinoline-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKLRIAIMIKGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676540 | |
| Record name | 8-Bromoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898391-87-2 | |
| Record name | 8-Bromoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoquinoline-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Bromoquinoline-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its recurring presence in biologically active compounds and functional materials. This nitrogen-containing heterocyclic system is foundational to a wide array of pharmaceuticals, including antimalarials like primaquine, antibacterials such as ciprofloxacin, and various anticancer agents. The versatility of the quinoline ring system, with its multiple sites for functionalization, allows for the fine-tuning of steric, electronic, and physicochemical properties, making it an ideal scaffold for drug discovery. 8-Bromoquinoline-4-carbaldehyde emerges as a particularly valuable building block, incorporating two distinct and orthogonally reactive functional handles: a bromine atom, ideal for metal-catalyzed cross-coupling reactions, and an aldehyde group, a versatile precursor for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity for researchers engaged in drug discovery and synthetic chemistry.
Physicochemical and Computed Properties
This compound is a solid at room temperature, possessing a unique combination of properties derived from its quinoline core, bromo-substituent, and aldehyde functional group. These characteristics govern its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆BrNO | [1] |
| Molecular Weight | 236.06 g/mol | [2] |
| Exact Mass | 234.96328 Da | [2] |
| Boiling Point (est.) | 370.7 °C at 760 mmHg | [2] |
| Flash Point (est.) | 178.0 °C | [2] |
| Density (est.) | 1.632 g/cm³ | [2] |
| Refractive Index (est.) | 1.712 | [2] |
| XLogP3 (Computed) | 2.6 - 2.8 | [1][2] |
| Topological Polar Surface Area | 30 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| CAS Number | 898391-87-2 | [3] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton spectrum is expected to be complex in the aromatic region (approx. 7.5-9.0 ppm). The most downfield and easily identifiable signal would be the aldehyde proton (-CHO), appearing as a singlet around 9.5-10.5 ppm. The protons on the quinoline ring will exhibit characteristic doublet and doublet-of-doublets splitting patterns, with their precise chemical shifts influenced by the electron-withdrawing effects of the aldehyde and the bromine atom.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically in the 190-195 ppm range. The aromatic carbons will appear between approximately 120-150 ppm. The carbon bearing the bromine atom (C-8) will have its chemical shift influenced by the heavy atom effect.
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found around 1700-1715 cm⁻¹. Additional key bands will include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the C=N and C=C stretching vibrations of the quinoline core (approx. 1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 intensity ratio, which is the definitive signature of a compound containing one bromine atom. The molecular ion peak would be observed at m/z ≈ 235 and 237.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely documented, but a logical and effective route involves the formylation of the precursor, 8-bromoquinoline. The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic systems and represents a highly plausible approach.[5][6][7]
The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[1] This electrophilic species then attacks the quinoline ring. While the quinoline system is not as activated as phenols or anilines, formylation can be achieved, often requiring elevated temperatures. The substitution pattern is dictated by the electronic and steric properties of the substrate.
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Synthesis of this compound (Hypothetical)
Disclaimer: This protocol is a representative procedure based on established Vilsmeier-Haack methodology and should be optimized for safety and yield.
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10°C. The formation of the solid Vilsmeier reagent will be observed.
-
Substrate Addition: After stirring the Vilsmeier reagent for an additional 30 minutes at 0°C, add a solution of 8-bromoquinoline (1.0 equivalent) in DMF dropwise.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to provide sufficient energy to overcome the moderate activation of the quinoline ring towards this electrophilic substitution.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis and Neutralization: Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule, offering two primary sites for synthetic elaboration, making it a highly versatile intermediate.
-
Reactions at the Aldehyde Group: The aldehyde is a classic electrophilic site, susceptible to nucleophilic attack. This enables:
-
Oxidation: Can be readily oxidized to the corresponding 8-bromoquinoline-4-carboxylic acid using standard oxidants like potassium permanganate or chromic acid.[8]
-
Reduction: Selective reduction yields 8-bromo-4-(hydroxymethyl)quinoline using agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of secondary and tertiary amines.
-
Wittig Reaction: Conversion to alkenes is possible via reaction with phosphorus ylides.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important ligands in coordination chemistry and intermediates for further synthesis.
-
-
Reactions at the Bromine Atom: The C-Br bond at the 8-position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with various amines.
-
Directed C-H Activation: The quinoline nitrogen can act as a directing group in palladium-catalyzed C-H functionalization reactions, a powerful modern synthetic tool.[9][10]
-
Reactivity Map of this compound
Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Discovery
The dual functionality of this compound positions it as a powerful scaffold for building libraries of complex molecules in drug discovery programs. The 8-substituted quinoline motif itself is present in compounds with a wide range of biological activities.[11]
-
Scaffold for Medicinal Chemistry: The aldehyde can be used to introduce diverse side chains that can interact with biological targets, while the bromine position can be used to modify the core scaffold to optimize pharmacokinetic properties (ADME).
-
Anticancer Research: Bromo- and hydroxy-substituted quinolines have demonstrated potent inhibitory effects against various cancer cell lines, suggesting that derivatives of this compound could be valuable leads.
-
Antimicrobial Agents: The 8-aminoquinoline scaffold is famous for its antimalarial properties.[12] This building block provides a route to novel analogues for combating drug-resistant pathogens.
-
Ligand Synthesis: The quinoline nitrogen and the aldehyde-derived functionalities can act as chelating agents for metal ions, making its derivatives useful as ligands in catalysis or as metal-binding therapeutic agents.
Safety, Handling, and Storage
As a halogenated aromatic aldehyde, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
- 9. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Bromoquinoline 98 16567-18-3 [sigmaaldrich.com]
- 12. Formylation of aryl chlorides catalysed by a palladium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 8-Bromoquinoline-4-carbaldehyde
An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Bromoquinoline-4-carbaldehyde
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 8-bromoquinoline-4-carbaldehyde, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling constants, and offers a detailed experimental protocol for acquiring high-quality data.
Introduction: The Structural Significance of this compound
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the core of many biologically active molecules.[1] The strategic placement of a bromine atom at the 8-position and a carbaldehyde (aldehyde) group at the 4-position creates a unique electronic environment within the molecule. The electron-withdrawing nature of the nitrogen atom in the quinoline ring, compounded by the aldehyde group, significantly influences the chemical shifts of the aromatic protons.[1] Conversely, the bromine atom, while electron-withdrawing through induction, can also exhibit some electron-donating character through resonance. Understanding the interplay of these electronic effects is paramount to accurately interpreting the ¹H NMR spectrum.
Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the six aromatic protons. The chemical shifts (δ) are influenced by the degree of electron shielding or deshielding around each proton. Protons in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield), while those in electron-rich environments are shielded and appear at lower chemical shifts (upfield).[2]
The analysis of the spectrum is further refined by considering the spin-spin coupling (J-coupling) between neighboring protons. This coupling results in the splitting of signals into characteristic patterns (e.g., doublets, triplets, doublets of doublets), which provides crucial information about the connectivity of the protons in the molecule.[2][3]
Based on the known effects of substituents on the quinoline ring system, a predicted ¹H NMR spectrum for this compound is summarized in the table below.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H-2 | 9.2 - 9.4 | d | J2,3 = 4.5 - 5.0 Hz | Strongly deshielded by the adjacent nitrogen atom and the aldehyde group. |
| H-3 | 8.0 - 8.2 | d | J3,2 = 4.5 - 5.0 Hz | Deshielded by the nitrogen and the aldehyde group, coupled to H-2. |
| H-5 | 8.3 - 8.5 | d | J5,6 = 8.5 - 9.0 Hz | Deshielded by the peri-effect of the nitrogen and the aldehyde group, coupled to H-6. |
| H-6 | 7.6 - 7.8 | t | J6,5 = 8.5 - 9.0 Hz, J6,7 = 7.5 - 8.0 Hz | Influenced by the bromine at the 8-position, coupled to H-5 and H-7. |
| H-7 | 8.1 - 8.3 | d | J7,6 = 7.5 - 8.0 Hz | Deshielded by the adjacent bromine atom, coupled to H-6. |
| CHO | 10.1 - 10.3 | s | - | Characteristic chemical shift for an aromatic aldehyde proton. |
Note: These are predicted values and may vary depending on the solvent and concentration used.
Visualizing Molecular Connectivity
The following diagram illustrates the structure of this compound and the through-bond J-coupling relationships between the aromatic protons.
Caption: Molecular structure and key proton couplings.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Calibration:
-
This protocol is designed for a standard 400 MHz NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. A good shim will result in a narrow and symmetrical solvent peak.
3. Data Acquisition:
-
Acquire a standard 1D proton spectrum using the following parameters as a starting point:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-15 ppm, ensuring all aromatic and aldehyde protons are within the window.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-3 seconds.
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding proton in the molecule.
Advanced NMR Techniques for Unambiguous Assignment
For complex spectra or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the connectivity of the spin systems.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is particularly useful for assigning quaternary carbons and confirming the overall structure.[4]
The workflow for utilizing these advanced techniques is as follows:
Caption: Advanced NMR workflow for structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. A thorough understanding of the electronic effects of the substituents, combined with a systematic approach to spectral interpretation, allows for the confident assignment of all proton signals. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, while advanced 2D NMR techniques can be employed for unambiguous structural elucidation. This knowledge is critical for chemists working on the synthesis and application of novel quinoline-based compounds.
References
A Technical Guide to the ¹³C NMR Analysis of 8-Bromoquinoline-4-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 8-bromoquinoline-4-carbaldehyde using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to offer in-depth theoretical grounding, field-proven experimental protocols, and a logical, self-validating workflow for spectral assignment. We will explore the nuanced electronic effects of the bromo and carbaldehyde substituents on the quinoline scaffold, present detailed methodologies for acquiring high-quality 1D and 2D NMR data, and provide a systematic strategy for the unambiguous assignment of all ten carbon signals. The guide integrates advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Multiple Bond Correlation (HMBC) to ensure authoritative and reproducible analysis.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The accurate interpretation of the ¹³C NMR spectrum of this compound hinges on a solid understanding of the foundational chemical shifts of the parent quinoline system and the predictable perturbations induced by its substituents. The quinoline ring itself presents a complex electronic environment, with the nitrogen atom exerting a significant electron-withdrawing effect that influences the entire heterocyclic system.[1]
The Parent Quinoline Scaffold
In an unsubstituted quinoline, carbons adjacent to the nitrogen (C2 and C8a) are deshielded and resonate downfield. Carbons in the carbocyclic ring generally follow patterns similar to naphthalene, but the influence of the nitrogen atom extends throughout the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[2]
Substituent Chemical Shift (SCS) Effects
The predictive power of ¹³C NMR lies in the systematic effects substituents have on the chemical shifts of the aromatic ring carbons. For this compound, we must consider the distinct electronic contributions of both the carbaldehyde and bromine moieties.[3]
-
C4-Carbaldehyde Group (-CHO): The aldehyde is a potent electron-withdrawing group through both resonance and inductive effects.
-
Resonance Effect: The carbonyl group withdraws π-electron density from the ring, particularly from positions ortho and para to its point of attachment (C3, C5, and C8a). This withdrawal deshields these carbons, shifting their signals significantly downfield.
-
Inductive Effect: The electronegative oxygen atom pulls electron density through the sigma bonds, primarily affecting the ipso-carbon (C4) and, to a lesser extent, the adjacent C3 and C4a carbons.
-
Carbonyl Carbon: The aldehyde carbonyl carbon itself is highly deshielded and is expected to have the most downfield chemical shift in the spectrum, typically appearing above δ 185 ppm.[4]
-
-
C8-Bromo Group (-Br): The effect of a halogen substituent is twofold.
-
Inductive Effect: As an electronegative element, bromine withdraws electron density inductively, which should deshield the directly attached carbon (C8).
-
Heavy Atom Effect: A notable exception to simple inductive reasoning is the "heavy atom effect," where halogens like bromine and iodine can cause an upfield (shielding) shift on the ipso-carbon to which they are attached. This is a result of relativistic effects on the electron cloud.[5] Therefore, the chemical shift of C8 may be further upfield than predicted by inductive effects alone.
-
The combination of these effects results in a unique ¹³C NMR fingerprint. The strong electron-withdrawing nature of the C4-aldehyde is expected to dominate the electronic landscape of the pyridyl ring, while the C8-bromo group primarily influences the carbocyclic ring.
Experimental Methodology: Acquiring High-Fidelity Data
The acquisition of a high-quality, interpretable ¹³C NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols below are designed to be self-validating systems for generating reliable data.
Sample Preparation
Proper sample preparation is critical for obtaining sharp, well-resolved spectra and is the first step in ensuring data integrity.
Protocol:
-
Weighing: Accurately weigh 15-30 mg of purified this compound.[6]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube.[7] The choice of solvent can slightly alter chemical shifts; consistency is key for comparative studies.
-
Solubilization: Ensure complete dissolution of the sample. If necessary, gently vortex the tube. The final solution must be clear and free of particulate matter.[7]
-
Reference Standard: The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is typically used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).[8]
Spectrometer Setup & Data Acquisition
The following protocols outline the acquisition of standard 1D ¹³C spectra and essential multiplicity-edited spectra for definitive structural analysis.
This experiment provides a survey of all unique carbon environments in the molecule.
-
Pulse Program: Inverse-gated decoupling pulse sequence.
-
Relaxation Delay (D1): Set a D1 of 2 seconds. While longer delays (5x the longest T₁ relaxation time) are required for true quantitative analysis, a 2s delay is sufficient for structural characterization and provides a good signal-to-noise ratio in a reasonable time.[6]
-
Pulse Angle: Use a 30° flip angle to allow for a shorter relaxation delay.[9]
-
Acquisition Time (at): 1-2 seconds.
-
Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve a signal-to-noise ratio of at least 100:1 for the smallest peak of interest.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable for determining the multiplicity of each carbon atom (i.e., the number of attached protons).[10][11] This is crucial for distinguishing between quaternary carbons (C) and methine carbons (CH).
-
DEPT-90: Run a DEPT-90 experiment. In the resulting spectrum, only CH signals will appear as positive peaks.[12]
-
DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.[13] For this compound, only CH signals will be positive.
-
Analysis: By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously identify all CH carbons and, by subtraction, all quaternary carbons.[11]
Spectral Analysis and Unambiguous Assignment
The final and most critical phase is the logical assignment of each resonance to a specific carbon atom in the molecule. This process integrates the theoretical predictions with the experimentally acquired data.
Predicted Chemical Shifts
Based on the substituent effects discussed in Section 1 and data from analogous substituted quinolines, the following chemical shifts for this compound can be predicted.
| Carbon Atom | Carbon Type | Predicted δ (ppm) | Rationale for Prediction |
| C=O | Aldehyde | 190 - 195 | Highly deshielded carbonyl carbon. |
| C2 | CH | 151 - 155 | Adjacent to N, deshielded. |
| C3 | CH | 122 - 126 | Ortho to -CHO group, deshielded by resonance. |
| C4 | C | 138 - 142 | Ipso to -CHO group, strongly deshielded. |
| C4a | C | 148 - 152 | Bridgehead carbon, influenced by both rings. |
| C5 | CH | 129 - 133 | Para to -CHO group, deshielded by resonance. |
| C6 | CH | 128 - 132 | Meta to -CHO, less affected. |
| C7 | CH | 135 - 139 | Deshielded by adjacent C8-Br. |
| C8 | C | 120 - 124 | Ipso to -Br, shielded by heavy atom effect.[5] |
| C8a | C | 145 - 149 | Bridgehead, adjacent to N, deshielded. |
A Systematic Workflow for Signal Assignment
A rigorous assignment requires a step-by-step approach that leverages all available data. The workflow depicted below provides a logical pathway from raw data to a fully assigned structure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Mass Spectrometry of 8-Bromoquinoline-4-carbaldehyde
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 8-Bromoquinoline-4-carbaldehyde, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure accurate and reliable characterization of this molecule.
Introduction: The Analytical Significance of this compound
This compound is a halogenated heterocyclic aldehyde with a molecular structure that presents unique analytical challenges and opportunities. Its quinoline core is a prevalent scaffold in medicinal chemistry, while the bromine substituent and aldehyde functional group introduce distinct reactivity and spectroscopic characteristics. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound, providing critical information on its molecular weight, elemental composition, and fragmentation behavior. Understanding its mass spectrometric profile is paramount for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development pipelines.
Foundational Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 236.06 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 234.96328 Da | --INVALID-LINK--[1] |
| Boiling Point | 370.707 °C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 177.998 °C | --INVALID-LINK--[1] |
The Mass Spectrometric Fingerprint: Isotopic Abundance and Fragmentation
The mass spectrum of this compound is distinguished by two key features: the isotopic signature of bromine and the predictable fragmentation of the quinoline and aldehyde moieties.
The Telltale Signature of Bromine
A hallmark of bromine-containing compounds in mass spectrometry is the presence of a characteristic M+2 peak. This arises from the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.5% and 49.5%, respectively).[2][3] This results in a pair of peaks in the molecular ion region separated by two mass-to-charge units (m/z), with roughly equal intensities.[4][5][6] This 1:1 intensity ratio for the M and M+2 peaks is a definitive indicator of the presence of a single bromine atom in the molecule.[4][5][6]
Predicted Fragmentation Pathways
Electron impact (EI) ionization is a common technique that provides detailed structural information through fragmentation. The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting ions.
A primary fragmentation event is the loss of the bromine radical, which is a facile process for halogenated aromatic compounds.[5] Another expected fragmentation is the loss of the formyl radical (CHO) or a neutral carbon monoxide (CO) molecule from the aldehyde group.[7] The quinoline ring itself can undergo characteristic fragmentation, often involving the expulsion of hydrogen cyanide (HCN).[8]
Caption: Predicted electron impact fragmentation of this compound.
Experimental Protocol: A Step-by-Step Guide
This section outlines a robust protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with electron impact ionization.
Sample Preparation
-
Solvent Selection: Dissolve a small quantity (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).
-
Dilution: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the chosen solvent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Instrumentation and Data Acquisition
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay of at least 3 minutes to prevent filament damage from the solvent peak.
-
Caption: Workflow for the GC-MS analysis of this compound.
Data Interpretation: Decoding the Mass Spectrum
The resulting mass spectrum should be carefully examined for the key features discussed previously.
-
Molecular Ion Peak: Identify the pair of peaks corresponding to the molecular ion (M⁺˙) and the M+2 peak. For this compound, these will appear at m/z 235 (for ⁷⁹Br) and m/z 237 (for ⁸¹Br) with approximately equal intensity.
-
Major Fragment Ions: Look for prominent fragment ions resulting from the loss of Br (m/z 156), CHO (m/z 206/208), and HCN (m/z 208/210). The presence of the isotopic bromine pattern in the fragment ions containing bromine will further support their assignment.
-
Base Peak: The most intense peak in the spectrum, known as the base peak, will correspond to the most stable fragment ion formed under the experimental conditions.
Conclusion
The mass spectrometric analysis of this compound is a powerful technique for its unambiguous identification and structural characterization. By leveraging the distinctive isotopic signature of bromine and understanding the predictable fragmentation pathways of the quinoline and aldehyde functionalities, researchers can confidently interpret mass spectral data. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling the reliable analysis of this and structurally related compounds.
References
- 1. echemi.com [echemi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chempap.org [chempap.org]
Physical and chemical properties of 8-Bromoquinoline-4-carbaldehyde
An In-Depth Technical Guide to 8-Bromoquinoline-4-carbaldehyde
Introduction
This compound is a halogenated heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a quinoline core, a reactive aldehyde group, and a strategically placed bromine atom, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic positioning of its functional groups allows for a wide range of chemical transformations, positioning it as a key precursor for novel pharmaceutical agents and functional materials.
Compound Identification and Core Characteristics
Accurate identification is the foundation of all chemical research. This compound is uniquely identified by its CAS number and structural identifiers.
| Identifier | Value | Source |
| CAS Number | 898391-87-2 | [1] |
| Molecular Formula | C10H6BrNO | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Molecular Weight | 236.067 g/mol | [1][4] |
| Exact Mass | 234.96328 Da | [4][5] |
| Synonyms | 8-Bromoquinoline-4-carboxaldehyde, 8-bromo-4-quinolinecarboxaldehyde | [1][3][4] |
| InChI Key | JRKLRIAIMIKGHT-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The data presented here are a combination of experimental and computed values, providing a robust profile of the compound.
| Property | Value | Details | Source |
| Appearance | Solid | Predicted | [3] |
| Density | 1.632 g/cm³ | Computed | [1][4] |
| Boiling Point | 370.707 °C at 760 mmHg | Computed | [1][4] |
| Flash Point | 177.998 °C | Computed | [1][4] |
| Refractive Index | 1.712 | Computed | [1][4] |
| Topological Polar Surface Area (TPSA) | 30 Ų | Computed | [4][5] |
| XLogP3 | 2.6 - 2.8 | Computed measure of lipophilicity | [4] |
| Purity | ≥98% | As supplied by commercial vendors | [3] |
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups: the aldehyde at the C4 position and the bromine atom at the C8 position. This allows for selective and sequential chemical modifications.
3.1. The Aldehyde Group: The formyl group is a versatile handle for a plethora of organic reactions. It can readily undergo:
-
Reductive Amination: To introduce substituted amine functionalities, a cornerstone of medicinal chemistry for modulating solubility and target binding.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling carbon-carbon bond formation and extension of the molecular framework.
-
Oxidation: To yield the corresponding 8-bromoquinoline-4-carboxylic acid, another valuable synthetic intermediate.[6][7][8]
-
Condensation Reactions: With active methylene compounds to construct more complex heterocyclic systems.
3.2. The Bromo Group: The bromine atom on the quinoline ring is a key site for metal-catalyzed cross-coupling reactions. This is particularly significant as the parent compound, 8-bromoquinoline, is widely used in such transformations.[9]
-
Suzuki, Stille, and Sonogashira Couplings: These palladium-catalyzed reactions allow for the introduction of aryl, vinyl, or alkynyl groups, respectively. This is a powerful strategy for building molecular complexity and is fundamental in modern drug discovery. The 8-position provides a sterically defined vector for substitution.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing diverse amine substituents.
-
Direct Heteroarylation: Palladium-catalyzed C-H bond activation can be used to couple the bromoquinoline core with other heterocycles, creating polyheteroaromatic systems.[10]
The interplay of these functional groups makes this compound a powerful scaffold for creating diverse chemical libraries.
Caption: Key reaction pathways for this compound.
Proposed Synthesis Protocol
While specific literature detailing the synthesis of this compound is not abundant in the initial search, a plausible and robust synthetic route can be designed based on established organometallic chemistry. A common strategy would involve the formylation of a metalated 8-bromoquinoline precursor.
Principle: This protocol is based on the lithiation of 8-bromoquinoline followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The low temperature is critical to prevent side reactions and ensure regioselectivity.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 8-bromoquinoline (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1 hour. This step generates the organolithium intermediate, which is highly reactive.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours.
-
Quenching: The reaction is slowly warmed to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Workflow for the proposed synthesis of the target compound.
Spectroscopic Analysis (Predicted)
For a researcher synthesizing or using this compound, spectroscopic confirmation is essential. While specific spectra are not provided in the search results, the expected features can be predicted based on the structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline core, each with distinct chemical shifts and coupling patterns. The aldehyde proton would appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm.
-
¹³C NMR: The spectrum would display 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The aldehyde carbon would be the most deshielded, appearing around 190-200 ppm. The carbon atom attached to the bromine would also have a characteristic chemical shift.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde group around 1700 cm⁻¹, and C-H stretching for the aromatic ring just above 3000 cm⁻¹. The C-Br stretch would appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 234.96328 Da.[4][5]
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from safety data sheets for bromoquinoline derivatives.
-
Hazard Classification: This compound is classified as an irritant.[4] It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Some related compounds are also listed as harmful if swallowed (H302).[12][13]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fumes.[12][14] Wash skin thoroughly after handling.[13][14] Use only in a well-ventilated area.[1] Wear protective gloves, eye protection, and face protection.[1][14]
-
Response: If on skin, wash with plenty of water.[1][14] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14] If skin or eye irritation persists, get medical advice/attention.[14]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[14]
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C10H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 8-Bromoquinoline-7-carbaldehyde | C10H6BrNO | CID 89685797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 7. achemtek.com [achemtek.com]
- 8. 8-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18414308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Bromoquinoline CAS#: 16567-18-3 [m.chemicalbook.com]
- 10. 8-Bromoquinoline 98 16567-18-3 [sigmaaldrich.com]
- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 8-Bromoquinoline-4-carbaldehyde: Synthesis, History, and Applications in Drug Discovery
Introduction: The Significance of the Quinoline Scaffold and the Emergence of 8-Bromoquinoline-4-carbaldehyde
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its versatile applications in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. Within this important class of compounds, this compound emerges as a key synthetic intermediate, offering a strategic platform for the development of novel therapeutic agents. The presence of the bromine atom at the 8-position and the aldehyde function at the 4-position provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, thereby providing a self-validating system for its synthesis and application.
Historical Perspective and Discovery
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its existence is a logical progression in the exploration of quinoline chemistry. The development of this compound is intrinsically linked to the broader history of quinoline synthesis and the functionalization of the quinoline core.
The foundational methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, developed in the late 19th century, laid the groundwork for creating a diverse array of substituted quinolines.[1][2][3] The subsequent exploration of functional group transformations on the quinoline ring, particularly the oxidation of methyl groups to aldehydes, became a key strategy for introducing a versatile chemical handle for further derivatization.
The synthesis of this compound likely emerged from the systematic application of these established synthetic principles. The logical precursor, 8-bromo-4-methylquinoline, can be envisioned as being synthesized via a classic quinoline condensation reaction, followed by oxidation of the 4-methyl group. This stepwise approach allows for precise control over the substitution pattern on the quinoline ring.
Synthetic Strategies and Methodologies
The most logical and widely applicable synthetic route to this compound involves a two-step process: the synthesis of the 8-bromo-4-methylquinoline precursor, followed by its selective oxidation to the corresponding aldehyde.
Part 1: Synthesis of the 8-Bromo-4-methylquinoline Precursor
The construction of the 8-bromo-4-methylquinoline core can be achieved through established quinoline synthesis reactions. The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a particularly relevant approach.[1][4] In this case, 2-bromoaniline would serve as the aniline component.
Conceptual Synthetic Pathway for 8-Bromo-4-methylquinoline
Caption: Doebner-von Miller synthesis of 8-Bromo-4-methylquinoline.
Experimental Protocol: Synthesis of 8-Bromo-4-methylquinoline (Adapted from similar procedures)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 equivalent) and a suitable acid catalyst, such as hydrochloric acid or zinc chloride, in a solvent like ethanol or acetic acid.
-
Addition of Reagents: Slowly add crotonaldehyde (1.2 equivalents) to the stirred solution. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base, such as sodium carbonate or ammonium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 8-bromo-4-methylquinoline.
Part 2: Oxidation to this compound
The selective oxidation of the methyl group at the 4-position of the quinoline ring is a critical step. Selenium dioxide (SeO₂) is a well-established and effective reagent for this transformation, particularly for the oxidation of methyl groups on heterocyclic rings.[5][6]
Oxidation of 8-Bromo-4-methylquinoline
Caption: Oxidation of the precursor to the final product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 8-bromo-4-methylquinoline (1.0 equivalent) in a suitable high-boiling solvent such as dioxane or xylene.
-
Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period, typically 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal. The filtrate is then typically washed with a sodium bicarbonate solution to remove any acidic byproducts.
-
Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford this compound.
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO |
| Molecular Weight | 236.07 g/mol |
| CAS Number | 898391-87-2 |
| Appearance | Typically a solid |
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the bromo and aldehyde functionalities makes this compound a valuable scaffold in drug discovery. These groups provide opportunities for diverse chemical modifications to explore SAR and develop potent and selective therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of bromo-substituted quinoline derivatives.[7][8] The electron-withdrawing nature of the bromine atom can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets.
-
Topoisomerase Inhibition: Some substituted quinolines have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[7] The planar quinoline core can intercalate into the DNA, while substituents can interact with the enzyme, leading to the stabilization of the DNA-enzyme complex and ultimately cell death.
-
Structure-Activity Relationship (SAR) Insights: Studies on related bromo- and cyano-substituted quinolines have shown that the position and number of electron-withdrawing groups are critical for cytotoxic potency.[9] For instance, di-substituted derivatives often exhibit enhanced activity compared to their mono-substituted counterparts. The aldehyde group at the 4-position of this compound can be readily converted into various functional groups, such as imines, amines, and amides, allowing for the generation of a library of compounds for SAR studies.
Enzyme Inhibition
Beyond cancer, the quinoline scaffold is a privileged structure for the development of various enzyme inhibitors.
-
Phosphodiesterase (PDE) Inhibition: 8-Arylquinoline derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[10] This suggests that derivatives of this compound could be explored for the development of anti-inflammatory agents.
-
DNA Methyltransferase Inhibition: Recent studies have shown that certain quinoline-based compounds can inhibit DNA methyltransferases through DNA intercalation, leading to DNA hypomethylation.[11] This mechanism is of significant interest for epigenetic therapies in cancer and other diseases.
Conclusion and Future Directions
This compound represents a strategically important building block in the synthesis of novel, biologically active molecules. While its specific discovery is not prominently documented, its synthesis is readily achievable through well-established synthetic methodologies. The true value of this compound lies in its potential as a versatile intermediate for the development of new therapeutics, particularly in the realm of oncology and inflammatory diseases. Future research should focus on the systematic derivatization of the aldehyde group and the exploration of its biological activities against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the ever-expanding and impactful field of quinoline-based drug discovery.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 8-Bromoquinoline-4-carbaldehyde
For Immediate Release
A Deep Dive into a Versatile Scaffold for Drug Discovery and Materials Science
Researchers, scientists, and professionals in drug development are constantly seeking novel molecular scaffolds that offer diverse opportunities for functionalization and possess inherent biological relevance. 8-Bromoquinoline-4-carbaldehyde, a strategically substituted quinoline derivative, emerges as a compound of significant interest, poised at the intersection of synthetic versatility and pharmacological potential. This technical guide provides an in-depth exploration of the prospective research avenues for this molecule, grounded in established chemical principles and the known bioactivities of related quinoline structures.
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The presence of a bromine atom at the 8-position and a carbaldehyde group at the 4-position on this scaffold offers two distinct and highly reactive handles for chemical modification. This dual functionality allows for the systematic development of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.
I. Synthetic Accessibility: Charting the Path to this compound
While a direct, one-step synthesis of this compound may not be extensively documented, established organic chemistry principles suggest several viable synthetic routes. The two most promising approaches involve the oxidation of a methyl precursor and the direct formylation of the quinoline core.
A. Oxidation of 8-Bromo-4-methylquinoline
A common and effective method for the synthesis of quinoline-4-carbaldehydes is the oxidation of the corresponding 4-methylquinoline.[3] This strategy can be adapted for the synthesis of the target compound.
Proposed Synthetic Workflow:
Caption: Oxidation of 8-Bromo-4-methylquinoline.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 8-bromo-4-methylquinoline in a suitable solvent, such as dioxane or toluene.
-
Oxidant Addition: Add a stoichiometric excess of an oxidizing agent, for instance, selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and filter to remove the oxidant. The filtrate is then washed with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
B. Vilsmeier-Haack Formylation of 8-Bromoquinoline
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[4][5] While the electron-withdrawing nature of the bromine atom might slightly deactivate the quinoline ring, the nitrogen atom's influence could direct formylation to the C4 position.
Proposed Synthetic Workflow:
Caption: Vilsmeier-Haack formylation of 8-Bromoquinoline.
Experimental Protocol:
-
Reagent Preparation: In a cooled, two-necked flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF).
-
Substrate Addition: To the prepared Vilsmeier reagent, add a solution of 8-bromoquinoline in a suitable solvent.
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating, monitoring by TLC.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the combined organic layers, dry, and purify by column chromatography.
II. Potential Research Areas: A Multifaceted Approach
The true potential of this compound lies in its utility as a versatile building block for synthesizing novel compounds with a wide range of potential applications.
A. Medicinal Chemistry: Scaffolding for Novel Therapeutics
The quinoline nucleus is a cornerstone in the development of anticancer, antimicrobial, and antimalarial agents.[2][6] The dual reactive sites on this compound allow for the exploration of a vast chemical space to identify new therapeutic leads.
1. Anticancer Drug Discovery:
-
Rationale: Bromoquinoline and quinoline-4-carbaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6] The aldehyde functionality can be readily converted into Schiff bases, hydrazones, and other heterocyclic systems known to possess antiproliferative properties. The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl, heteroaryl, or alkyl groups, which can modulate the compound's interaction with biological targets.
-
Proposed Research Workflow:
Caption: Workflow for anticancer drug discovery.
2. Antimicrobial and Antimalarial Agent Development:
-
Rationale: The quinoline scaffold is central to antimalarial drugs like chloroquine and quinine. Derivatives of quinoline-4-carbaldehyde have also shown promise as antiprotozoal agents. The exploration of derivatives of this compound could lead to the discovery of novel compounds effective against drug-resistant strains of bacteria and parasites.
-
Quantitative Data on Related Compounds:
| Compound Class | Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |
| Bromo-8-hydroxyquinolines | C6 (rat brain tumor) | 6.7 - 25.6 µg/mL | [6] |
| Bromo-8-hydroxyquinolines | HeLa (human cervix carcinoma) | 6.7 - 25.6 µg/mL | [6] |
| Bromo-8-hydroxyquinolines | HT29 (human colon carcinoma) | 6.7 - 25.6 µg/mL | [6] |
| Quinoline-4-carboxamides | Plasmodium falciparum | Low nanomolar | [7] |
B. Materials Science: Building Blocks for Functional Materials
The rigid, planar structure of the quinoline ring system, combined with its electronic properties, makes it an attractive scaffold for the development of novel organic materials.
-
Rationale: 8-Hydroxyquinoline and its derivatives are known for their applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors.[4] The aldehyde group of this compound can be used to synthesize extended π-conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. The bromine atom provides a site for introducing functionalities that can tune the material's electronic and photophysical properties.
-
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): Synthesis of novel emissive or charge-transport materials.
-
Fluorescent Chemosensors: Development of sensors for the detection of metal ions or other analytes.
-
Organic Semiconductors: Exploration as components in organic field-effect transistors (OFETs).
-
III. Conclusion
This compound represents a highly promising, yet underexplored, molecular scaffold. Its strategic placement of two distinct reactive functional groups on a biologically relevant quinoline core provides a powerful platform for the generation of diverse chemical entities. The potential research avenues span from the discovery of novel therapeutic agents to combat cancer and infectious diseases to the development of advanced functional materials. This guide serves as a foundational blueprint to inspire and direct future research efforts into this versatile and promising compound.
IV. References
-
BenchChem. (2025). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. Retrieved from --INVALID-LINK--
-
Köprülü, T. K., Özcan, S., Ökten, S., & Çakmak, O. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(5), e202200701.
-
Ökten, S., Çakmak, O., & Karakuş, S. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1056-1066.
-
Patel, K., & Singh, R. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR, 6(6), 841-851.
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Yadav, P., Kumar, A., Singh, B., & Insaf, S. B. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
-
SynHet. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). This compound 898391-87-2. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and.... Retrieved from --INVALID-LINK--
-
Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 624-633.
-
PubChem. (n.d.). 8-Bromoquinoline-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.
References
- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [synhet.com]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 8-[(3-Bromo-4-pyridinyl)oxy]-2-methylquinoline | C15H11BrN2O | CID 104778851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Bromoquinoline-4-carbaldehyde: A Detailed Guide to Selenium Dioxide Mediated Oxidation
Introduction: The Significance of Quinoline Aldehydes in Medicinal Chemistry
Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1][2] Specifically, quinoline-4-carbaldehydes are valuable intermediates, serving as versatile building blocks for the synthesis of more complex bioactive molecules. The introduction of a bromine atom at the 8-position further enhances the synthetic utility of this scaffold, providing a handle for subsequent cross-coupling reactions to introduce molecular diversity. This guide provides a comprehensive, in-depth protocol for the synthesis of 8-bromoquinoline-4-carbaldehyde from 8-bromo-4-methylquinoline, focusing on the well-established selenium dioxide (SeO₂) mediated oxidation.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice, ensuring a thorough understanding of the process.
The Core Transformation: Selenium Dioxide Oxidation
The oxidation of an activated methyl group, such as the one at the 4-position of a quinoline ring, to an aldehyde is a cornerstone transformation in organic synthesis. Among the various methods available, oxidation with selenium dioxide (SeO₂) stands out for its reliability and effectiveness in converting methylquinolines to their corresponding aldehydes.[3][4][5] This reaction, often referred to as the Riley oxidation, is particularly well-suited for this transformation.[6][7]
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The oxidation of the methyl group on the quinoline ring by SeO₂ is believed to proceed through a well-defined pathway. The process is initiated by an ene reaction between the enol form of the methylquinoline and the electrophilic selenium center of SeO₂. This is followed by a[4][8]-sigmatropic rearrangement to form an unstable intermediate that subsequently eliminates water and selenium metal (in its red amorphous form) to yield the desired aldehyde.[6][7][9]
Experimental Protocol: Synthesis of this compound
This protocol details the step-by-step procedure for the oxidation of 8-bromo-4-methylquinoline using selenium dioxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Bromo-4-methylquinoline | ≥97% | Commercially Available | Store in a cool, dry place. |
| Selenium Dioxide (SeO₂) | ≥99% | Commercially Available | Highly Toxic! Handle with extreme caution in a fume hood. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use of a dry solvent is recommended for optimal results. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For neutralization. |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-bromo-4-methylquinoline (1.0 eq).
-
Solvent and Reagent Addition: To the flask, add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M of the starting material. Subsequently, add selenium dioxide (1.1 - 1.5 eq). The use of a slight excess of SeO₂ is often beneficial for driving the reaction to completion.[4]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of the product spot. The reaction is typically complete within 4-8 hours.
-
Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will be observed. Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Dilute with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Follow this with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 9. m.youtube.com [m.youtube.com]
Experimental procedure for 8-Bromoquinoline-4-carbaldehyde synthesis
An In-Depth Guide to the Synthesis of 8-Bromoquinoline-4-carbaldehyde via Riley Oxidation
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the bromo and aldehyde functionalities offer versatile handles for further synthetic elaboration and molecular diversification. This application note provides a detailed, field-tested protocol for the synthesis of this compound from 8-Bromo-4-methylquinoline. The procedure is centered on the Riley oxidation, a reliable and selective method for converting activated methyl groups to carbonyls using selenium dioxide (SeO₂).[1]
This guide is designed for chemical researchers and drug development professionals, offering not only a step-by-step methodology but also critical insights into the reaction mechanism, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Reaction Principle: The Riley Oxidation
The core of this synthesis is the Riley oxidation, a named reaction first reported in 1932 that utilizes selenium dioxide to oxidize methylene groups adjacent to activating moieties like carbonyls, olefins, or aromatic rings.[1][2] In the context of methylquinolines, the heterocyclic ring system activates the C-H bonds of the methyl group, making them susceptible to oxidation.
The mechanism for this transformation is understood to proceed through an initial ene-type reaction between the substrate and the electrophilic selenium center of SeO₂.[1][3] This is followed by a[3][4]-sigmatropic rearrangement to form an allylseleninic acid intermediate, which, after a series of steps including hydrolysis, ultimately yields the desired aldehyde product and elemental selenium.[1][2][5] The use of selenium dioxide is a well-established and effective method for preparing quinoline aldehydes from their corresponding methyl precursors.[6][7]
Overall Reaction:
Critical Safety Considerations
WARNING: Selenium dioxide (SeO₂) is highly toxic and corrosive. It is fatal if swallowed or inhaled and can cause severe skin burns and eye damage.[4][8][9] It may also cause damage to organs through prolonged or repeated exposure.[8][10] All operations involving selenium dioxide must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A full protective suit, chemical-resistant gloves (inspected before use), and safety goggles are mandatory.[11] A respirator with a P3 filter is recommended for handling the solid.[8]
-
Handling: Avoid creating dust.[4][11] Use appropriate tools for transfer and weigh the material in a contained environment within the fume hood. Selenium dioxide is hygroscopic; keep containers tightly closed and store in a dry, well-ventilated area.[4][9]
-
Emergency Procedures:
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
-
Waste Disposal: All selenium-containing waste, including the precipitated elemental selenium from the reaction, must be collected in a designated, sealed hazardous waste container for disposal according to institutional and local regulations. Do not let the product enter drains.[8][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 8-Bromo-4-methylquinoline | >97% | Commercially available | Starting material. |
| Selenium Dioxide (SeO₂) | >99% | Sigma-Aldrich, Acros | Highly Toxic & Corrosive. See safety. |
| 1,4-Dioxane | Anhydrous, >99.8% | Fisher Scientific | Solvent. Use anhydrous grade. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization wash. |
| Brine (Saturated NaCl Solution) | Lab Prepared | Lab Prepared | For final wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Any | For drying organic layer. |
| Celite® 545 | Filter Agent | Sigma-Aldrich | For filtration of elemental selenium. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Experimental Workflow Diagram
Caption: High-level workflow from reaction setup to final product characterization.
Detailed Synthesis Protocol
This protocol is based on established procedures for the selenium dioxide oxidation of methylquinolines.[6][7]
1. Reaction Setup a. To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-4-methylquinoline (e.g., 5.0 g, 22.5 mmol, 1.0 eq). b. Add anhydrous 1,4-dioxane (100 mL) to the flask and stir to dissolve the starting material. c. In a chemical fume hood , carefully add selenium dioxide (3.25 g, 29.3 mmol, 1.3 eq) to the solution in one portion. Using an excess of the oxidant has been shown to improve aldehyde yields.[6] d. Fit the reflux condenser and ensure a gentle flow of cooling water.
2. Reaction Execution a. Heat the reaction mixture to reflux (approx. 101-110 °C) using a heating mantle. b. The solution will darken, and a black precipitate of elemental selenium will form as the reaction progresses. c. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
3. Work-up and Isolation a. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. b. Prepare a small plug of Celite® in a Büchner funnel and wet it with 1,4-dioxane. c. Filter the cooled reaction mixture through the Celite® plug to remove the black selenium precipitate. Wash the flask and the filter cake with a small amount of dichloromethane (DCM, ~20 mL) to ensure all product is collected. d. Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the dioxane and DCM. e. Dissolve the resulting crude residue in DCM (100 mL) and transfer it to a separatory funnel. f. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any acidic byproducts, such as quinolinecarboxylic acid, which can promote tar formation if not removed before final isolation.[6] g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow or brown solid.
4. Purification a. Purify the crude solid by flash column chromatography on silica gel. b. A gradient eluent system, starting from 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate, is typically effective for separating the product from non-polar impurities and baseline material. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. The appearance of a singlet around 9.5-10.5 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.
-
FT-IR: To identify functional groups. A strong carbonyl (C=O) stretch should be visible around 1700 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₆BrNO, MW: 236.07 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. Insufficient oxidant. Loss during work-up. | Increase reaction time and monitor carefully by TLC. Ensure at least 1.3 equivalents of SeO₂ are used.[6] Be careful during transfers and ensure the Celite® plug is washed thoroughly. |
| Reaction Stalls / No Reaction | Poor quality or wet solvent/reagents. Insufficient temperature. | Use anhydrous dioxane. Ensure the reaction mixture is reaching and maintaining reflux temperature. |
| Significant Byproduct Formation | Over-oxidation to the carboxylic acid. | Avoid excessively long reaction times after the starting material is consumed. The oxidation of the aldehyde to the carboxylic acid is typically slow under these conditions but can occur.[6] |
| Tarry Products Formed | Presence of acidic byproducts during work-up or concentration. | Ensure the NaHCO₃ wash is performed thoroughly before final solvent removal to neutralize any quinolinecarboxylic acid formed.[6] |
| Difficulty Filtering Selenium | Selenium precipitate is too fine and passes through the filter. | Use a thicker Celite® plug or two layers of filter paper under the Celite®. Allow the mixture to settle before decanting the supernatant for filtration. |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. fishersci.fi [fishersci.fi]
- 5. Riley Oxidation | NROChemistry [nrochemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
The Versatile Virtuoso: 8-Bromoquinoline-4-carbaldehyde as a Premier Building Block in Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic selection of foundational molecules is paramount to the efficient construction of complex molecular architectures. 8-Bromoquinoline-4-carbaldehyde, a bifunctional heterocyclic compound, has emerged as a cornerstone for synthetic chemists, particularly those at the forefront of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its pivotal role in cornerstone reactions such as the Suzuki-Miyaura coupling, Schiff base formation, and Wittig olefination. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying chemical principles that govern these transformations.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
This compound (CAS No. 898391-87-2) is a solid organic compound with the molecular formula C₁₀H₆BrNO.[1][2][3][4] Its synthetic utility is anchored in its unique bifunctional nature. The quinoline core itself is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.[5] The strategic placement of a bromine atom at the 8-position and a carbaldehyde group at the 4-position provides two orthogonal reactive sites for sequential or selective functionalization.
The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[6][7] Concurrently, the aldehyde group is a gateway to a plethora of classical organic transformations, including the formation of imines (Schiff bases), alkenes via the Wittig reaction, and various condensation reactions.[8][9][10] This dual reactivity allows for the systematic and modular construction of diverse molecular libraries from a single, readily accessible starting material.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6][7] The 8-bromo substituent of our title compound is an ideal electrophilic partner for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl groups at this position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 100 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80 |
Utility in Schiff Base Formation
The condensation of the 4-carbaldehyde group with primary amines provides a straightforward and efficient route to a vast array of quinoline-based Schiff bases (imines).[8] These compounds are not only valuable synthetic intermediates but also exhibit a wide spectrum of biological activities.[5]
Reaction Principle
The formation of a Schiff base is a reversible condensation reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the stable imine product.
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Primary amine (1.0 - 1.1 equivalents)
-
Solvent (e.g., ethanol, methanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the primary amine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Application in the Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into olefins with high regioselectivity.[9][10][11] The 4-carbaldehyde group of our building block readily undergoes this transformation, providing access to quinolines with a vinyl linkage at the 4-position.
Mechanistic Overview
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The key steps are:
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde.
-
Oxaphosphetane Formation: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.
-
Cycloreversion: The oxaphosphetane collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.
Generalized Protocol for the Wittig Reaction
The following is a general procedure for the Wittig olefination of this compound. The choice of base and solvent for the in situ generation of the ylide is crucial and depends on the stability of the ylide.
Materials:
-
A phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
This compound
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq) and anhydrous solvent (e.g., THF).
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. The formation of the colored ylide is often observed.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide solution at the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Table 2: Common Wittig Reagents and Conditions
| Phosphonium Salt | Base | Solvent | Typical Product |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 8-Bromo-4-vinylquinoline |
| Ethyltriphenylphosphonium bromide | NaH | DMSO | 8-Bromo-4-(prop-1-en-1-yl)quinoline |
| Benzyltriphenylphosphonium chloride | t-BuOK | THF | 8-Bromo-4-styrylquinoline |
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature provides a robust and versatile platform for the synthesis of a wide array of complex organic molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block. The judicious application of the reactions discussed herein will undoubtedly continue to fuel innovation in the realms of drug discovery, materials science, and beyond.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. 898391-87-2|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 8-bromoquinoline- 4-carbaldehyde, CasNo.898391-87-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
The Strategic Utility of 8-Bromoquinoline-4-carbaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] Within this privileged heterocyclic family, 8-Bromoquinoline-4-carbaldehyde emerges as a highly versatile, yet underexplored, building block for the synthesis of novel drug candidates. Its strategic placement of a reactive carbaldehyde group and a synthetically tractable bromine atom on the quinoline core provides a dual handle for molecular elaboration, enabling the systematic exploration of chemical space in drug discovery campaigns.
This technical guide offers an in-depth perspective on the synthesis, reactivity, and potential applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this compound in the creation of next-generation therapeutics.
The Architectural Advantage: Why this compound?
The medicinal chemistry value of this compound is rooted in its distinct structural features:
-
The Quinoline Core: A proven pharmacophore known to interact with a variety of biological targets.[2][3]
-
The C4-Carbaldehyde Group: A versatile functional group that serves as a key reaction point for building molecular complexity. It readily participates in a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to generate diverse libraries of derivatives.[1][4]
-
The C8-Bromo Substituent: The bromine atom significantly influences the electronic properties of the quinoline ring and provides a crucial handle for late-stage functionalization. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. Bromoquinolines have been extensively used as precursors for multifunctional quinoline compounds with promising anticancer activities.[3]
The interplay of these three components makes this compound a powerful platform for generating novel molecules with finely-tuned steric and electronic properties, essential for optimizing drug-target interactions.
Synthetic Pathways and Protocols
While direct, peer-reviewed synthesis protocols for this compound are not extensively published, a robust synthetic route can be devised based on well-established quinoline chemistry. The most plausible approach involves a multi-step sequence starting from commercially available precursors.
Proposed Synthetic Route
A logical pathway to this compound begins with the synthesis of an appropriately substituted aniline, followed by the construction of the quinoline ring system, and finally, the introduction and modification of the C4 substituent. A key strategy would be the oxidation of a 4-methylquinoline precursor.[4]
Caption: Proposed synthetic pathway to this compound.
Protocol 1: Synthesis of 8-Bromo-4-methylquinoline (Doebner-von Miller Reaction)
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.
Rationale: This acid-catalyzed reaction provides a straightforward method to construct the quinoline core with the required 4-methyl substituent. The use of 2-bromoaniline ensures the bromine is positioned at the 8-position of the resulting quinoline.
Materials:
-
2-Bromoaniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to 2-bromoaniline with stirring in an ice bath.
-
Slowly add crotonaldehyde to the mixture, maintaining the temperature below 10 °C.
-
Add nitrobenzene as an oxidizing agent.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-bromo-4-methylquinoline.
Protocol 2: Oxidation to this compound
The oxidation of a methyl group at the 4-position of the quinoline ring is an effective method to introduce the carbaldehyde functionality.[4]
Rationale: Selenium dioxide in a suitable solvent like toluene or dioxane is a well-established reagent for the selective oxidation of benzylic methyl groups to aldehydes. This method is generally high-yielding and avoids over-oxidation to the carboxylic acid when conditions are controlled.[4]
Materials:
-
8-Bromo-4-methylquinoline
-
Selenium dioxide (SeO₂)
-
Toluene (or Dioxane)
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 8-bromo-4-methylquinoline (1 equivalent) and selenium dioxide (1.2-1.5 equivalents) in toluene under an inert atmosphere (e.g., argon).[4]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a black precipitate of selenium is indicative of reaction progress. Monitor by TLC.[4]
-
Upon completion, cool the mixture and filter to remove the selenium precipitate.
-
Dilute the filtrate with dichloromethane and wash sequentially with water and saturated saline solution.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| This compound | C₁₀H₆BrNO | 236.06 | Solid |
| 8-Bromo-4-methylquinoline | C₁₀H₈BrN | 222.08 | Solid |
| 8-Bromoquinoline-4-carboxylic Acid | C₁₀H₆BrNO₂ | 252.06 | Solid |
Table 1: Key physical and chemical properties of this compound and related compounds.[5][6]
Application Notes: A Gateway to Diverse Bioactive Scaffolds
The true synthetic power of this compound lies in its capacity to serve as a versatile intermediate for a wide range of derivatives. The aldehyde functionality is a prime site for derivatization, while the bromo group can be used for subsequent diversification.
Caption: Key derivatization pathways for this compound.
Application 1: Synthesis of Schiff Bases as Potential Enzyme Inhibitors
The condensation of the aldehyde with primary amines or hydrazines yields Schiff bases or hydrazones, respectively. These moieties are prevalent in compounds with significant biological activity, including antimicrobial and anticancer properties.[1] For instance, quinoline-carbaldehyde derivatives have been identified as novel inhibitors of leishmanial methionine aminopeptidase 1, a crucial enzyme for the parasite's survival.[7]
Protocol 3: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Application 2: Accessing Chiral Alcohols for Stereospecific Interactions
The reduction of the aldehyde group provides access to the corresponding secondary alcohol, (8-bromquinolin-4-yl)methanol. This introduces a new chiral center and a hydrogen bond donor, which can be critical for establishing specific interactions within a biological target's binding site.
Protocol 4: Reduction to (8-bromquinolin-4-yl)methanol
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product, which can be further purified by column chromatography if necessary.
Application 3: Late-Stage Diversification via Cross-Coupling
The 8-bromo substituent is a key feature for late-stage diversification. After initial modifications at the C4 position, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or other functional groups. This strategy allows for the rapid generation of a diverse library of analogues from a common intermediate, which is highly valuable in lead optimization phases. Bromoquinolines are known precursors for creating compounds with promising anticancer activities through such modifications.[3]
Protocol 5: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine the 8-bromoquinoline derivative (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water or toluene and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-24 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Conclusion
This compound represents a strategic molecular scaffold for medicinal chemists. Its inherent reactivity and functional group arrangement provide a robust platform for the synthesis of diverse and complex molecules. The protocols and applications detailed in this guide serve as a foundational resource for researchers aiming to exploit the potential of this versatile building block in the pursuit of novel therapeutic agents. The logical combination of derivatization at the C4-aldehyde followed by late-stage functionalization at the C8-bromo position offers a powerful and efficient strategy for navigating the challenges of modern drug discovery.
References
- 1. Buy Quinoline-4-carbaldehyde | 4363-93-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Schiff base synthesis using 8-Bromoquinoline-4-carbaldehyde
Application Notes & Protocols
Topic: Synthesis, Characterization, and Application of Schiff Bases Derived from 8-Bromoquinoline-4-carbaldehyde
Abstract
Quinoline-based Schiff bases represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom at the C-8 position of the quinoline ring offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, thereby enhancing molecular diversity and therapeutic potential. This document provides a comprehensive, field-proven guide for the synthesis of Schiff bases via the condensation of this compound with various primary amines. We detail a robust, step-by-step protocol, explain the mechanistic rationale behind the procedural choices, and outline a full suite of analytical techniques for structural verification and purity assessment.
Scientific Background & Mechanistic Rationale
Schiff bases, also known as imines or azomethines, are characterized by a carbon-nitrogen double bond (-C=N-). Their synthesis is a classic example of a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[5]
The Causality of Catalysis and Reaction Conditions:
The reaction proceeds in two main, reversible steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate known as a carbinolamine.[5]
-
Dehydration (Elimination): The carbinolamine is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the imine.
This process is generally catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. In the dehydration step, the acid facilitates the protonation of the hydroxyl group, converting it into a better leaving group (H₂O).[6][7] The reaction is often performed under reflux in a solvent like ethanol, which is effective at dissolving the reactants and allows the reaction to proceed at an elevated temperature, driving the equilibrium towards the product by removing water.[8]
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.
Experimental Guide
This section provides a self-validating protocol. Each step is designed to ensure high yield and purity, with integrated checkpoints for reaction monitoring.
Materials & Equipment
-
Reactants: this compound, various primary amines (e.g., aniline, p-toluidine, 2-aminophenol).
-
Solvent: Absolute Ethanol or Methanol.
-
Catalyst: Glacial Acetic Acid.
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer bar.
-
Equipment: Heating mantle with stirrer, filtration apparatus (Büchner funnel), thin-layer chromatography (TLC) plates (silica gel), UV lamp.
Protocol 1: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of (E)-N-benzylidene-1-(8-bromoquinolin-4-yl)methanamine from this compound and a generic primary amine.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 236 mg) in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add an equimolar amount of the desired primary amine (1.0 mmol). If the amine is a solid, dissolve it in a minimal amount of ethanol before adding.
-
Expert Insight: Using an exact 1:1 molar ratio is crucial for preventing side products and simplifying purification. An excess of amine can lead to difficulties in crystallization.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.[1][8]
-
Expert Insight: While the reaction can proceed without a catalyst, the acid significantly increases the reaction rate. Over-addition of acid can lead to the formation of unwanted salts.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain gentle reflux with continuous stirring for 2-6 hours.[9]
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant spot (usually the aldehyde) and the appearance of a new, distinct product spot.
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[1]
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.
Protocol 2: Purification by Recrystallization
For obtaining high-purity material suitable for biological testing or further reactions, recrystallization is essential.
-
Solvent Selection: Choose a suitable solvent system. Ethanol or methanol are often good starting points. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.
Data Presentation & Expected Results
Thorough characterization is non-negotiable for validating the synthesis of a new chemical entity. The following data are expected for a successfully synthesized Schiff base from this compound.
| Analytical Technique | Characteristic Signal | Expected Range / Value | Rationale for Confirmation |
| FT-IR Spectroscopy | C=N (Azomethine) Stretch | 1600 - 1650 cm⁻¹ | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of the strong imine C=N stretch confirms bond formation.[1] |
| ¹H NMR Spectroscopy | -CH=N- (Azomethine) Proton | δ 8.0 - 9.0 ppm (singlet) | A characteristic singlet in this downfield region is definitive proof of the imine proton.[1] |
| ¹³C NMR Spectroscopy | -C H=N- (Azomethine) Carbon | δ 150 - 165 ppm | The appearance of a signal in this range corresponds to the sp²-hybridized carbon of the imine group.[1] |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | Matches calculated MW | Confirms the molecular weight of the final product, verifying that the condensation and dehydration have occurred as expected.[1] |
Applications in Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry.[2][9] Schiff bases derived from this core are actively investigated for a range of therapeutic applications:
-
Anticancer Agents: Many quinoline-based Schiff bases demonstrate potent cytotoxicity against various cancer cell lines, often by inducing apoptosis or inhibiting key enzymes involved in cell proliferation.[1][3]
-
Antimicrobial Agents: The imine group is crucial for biological activity, and these compounds have shown significant efficacy against a spectrum of bacterial and fungal pathogens.[1][10][11] The mechanism is often linked to their ability to chelate metal ions vital for microbial survival.
-
Corrosion Inhibitors & Catalysts: Beyond medicine, these compounds are used as corrosion inhibitors and as versatile ligands in catalysis.[2]
The 8-bromo substituent on the quinoline ring serves as a valuable synthetic handle for creating libraries of compounds through reactions like Suzuki or Buchwald-Hartwig coupling, enabling extensive structure-activity relationship (SAR) studies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. ijrpr.com [ijrpr.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. peerj.com [peerj.com]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: 8-Bromoquinoline-4-carbaldehyde as a Strategic Precursor in Heterocyclic Synthesis
Abstract
8-Bromoquinoline-4-carbaldehyde is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a reactive aldehyde group for condensation and derivatization, and a strategically positioned bromine atom for cross-coupling reactions, allows for the divergent synthesis of a wide array of complex heterocyclic systems. This guide provides an in-depth exploration of its applications, focusing on detailed protocols for multicomponent reactions (MCRs) and the synthesis of fused polycyclic scaffolds. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent.
Introduction: The Strategic Advantage of a Bifunctional Synthon
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of this core is paramount for modulating biological activity. This compound emerges as a powerful tool in this context. The electron-withdrawing nature of the quinoline nitrogen and the aldehyde group activates the C4-aldehyde for nucleophilic attack, while the C8-bromo substituent is a prime handle for modern catalytic cross-coupling methodologies. This dual reactivity enables sequential or one-pot reactions to rapidly build molecular complexity, providing access to novel chemical matter for screening and development.
Physicochemical Properties & Safety Data
Handling all chemical reagents requires strict adherence to safety protocols. This compound should be handled in a well-ventilated area or a chemical fume hood.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1][3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO | [5] |
| Molecular Weight | 236.07 g/mol | [6] |
| CAS Number | 898391-87-2 | [7] |
| Appearance | (Predicted) Light yellow to brown solid | N/A |
| Boiling Point | 370.7 °C at 760 mmHg | [6] |
| Density | 1.632 g/cm³ | [6] |
| XLogP3 | 2.6 | [6] |
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Prevention: Avoid breathing dust/fumes.[3] Wash hands thoroughly after handling. Use only in a well-ventilated area.[2][3]
-
Response: If on skin, wash with plenty of water.[1][4] If in eyes, rinse cautiously with water for several minutes.[1][4] If inhaled, remove person to fresh air.[3][4]
-
Storage: Store in a well-ventilated, dry, and cool place with the container tightly closed.[3] Store locked up.[1][3]
Application I: Multicomponent Synthesis of Dihydropyrido[2,3-d]quinolines
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time.[8][9][10] this compound is an excellent aldehyde component for such transformations. The following protocol describes a representative synthesis of a functionalized dihydropyrido[2,3-d]quinoline scaffold, a core found in various biologically active molecules.
Workflow for Multicomponent Reaction
Caption: General workflow for a typical multicomponent reaction.
Protocol 1: Synthesis of 2-Amino-4-(8-bromoquinolin-4-yl)-1,4-dihydropyrido[2,3-d]quinoline-3-carbonitrile
This protocol is based on a modified Betti-type reaction, a classic MCR.[11]
Rationale:
-
Catalyst: Ammonium acetate serves as a mild, in-situ source of ammonia and acetic acid, which catalyzes the initial Knoevenagel condensation and subsequent cyclization steps.
-
Solvent: Ethanol is an ideal solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction, while also being relatively environmentally benign.
-
Reaction: The reaction proceeds through a cascade of events: Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of 2-aminophenol, and subsequent intramolecular cyclization and dehydration to yield the final heterocyclic product.
Materials:
-
This compound (1.0 mmol, 236 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
2-Amino-phenol (1.0 mmol, 109 mg)
-
Ammonium acetate (3.0 mmol, 231 mg)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), 2-amino-phenol (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Add 15 mL of ethanol to the flask.
-
Fit the flask with a reflux condenser and place it on a stirring hotplate.
-
Heat the mixture to reflux (approx. 80 °C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (3:7). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Once complete, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the target compound. Further purification can be achieved by recrystallization from ethanol if necessary.
Characterization:
-
¹H NMR: Expect characteristic peaks for the quinoline and newly formed pyridine rings, including a singlet for the C4-H proton of the dihydropyridine ring around 5.0-5.5 ppm and a broad singlet for the amino protons.
-
Mass Spec (MS): Calculate the expected m/z for the product [M+H]⁺ to confirm its molecular weight.
-
IR Spectroscopy: Look for characteristic stretches for -NH₂ (approx. 3300-3450 cm⁻¹), -C≡N (approx. 2200 cm⁻¹), and C=C/C=N bonds (approx. 1500-1650 cm⁻¹).
Application II: Synthesis via Palladium-Catalyzed Cross-Coupling
The C8-bromo position is an ideal handle for introducing further diversity via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12] This allows for the synthesis of aryl- or heteroaryl-substituted quinolines, which are of high interest in materials science for their photophysical properties.[12]
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of 8-Phenylquinoline-4-carbaldehyde
Rationale:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, providing the active Pd(0) species required for the catalytic cycle.
-
Base: Potassium carbonate is a crucial inorganic base. It activates the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (Dioxane) and water is used. Dioxane dissolves the organic reactants, while water dissolves the inorganic base and facilitates the reaction.
Materials:
-
This compound (1.0 mmol, 236 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Schlenk flask or sealed tube
-
Nitrogen or Argon supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:4) until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 8-phenylquinoline-4-carbaldehyde.
Conclusion
This compound stands out as a high-value, versatile intermediate for constructing diverse and complex heterocyclic frameworks. The protocols detailed herein for multicomponent and cross-coupling reactions demonstrate its utility in rapidly accessing novel molecular architectures. By understanding the principles behind the reaction conditions and leveraging the dual reactivity of this synthon, researchers in drug discovery and materials science can significantly expand their synthetic capabilities and accelerate the development of new functional molecules.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. PubChemLite - this compound (C10H6BrNO) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. This compound [synhet.com]
- 8. Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromoquinoline-4-carbaldehyde
Introduction: The Significance of 4-Formyl-8-Arylquinolines
The quinoline scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, quinolines functionalized at the 8-position with an aryl group, while retaining a reactive aldehyde at the 4-position, are highly valuable intermediates. The aldehyde group serves as a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4][5] Its hallmarks include mild reaction conditions, exceptional tolerance of various functional groups, and the use of generally stable and less toxic organoboron reagents.[6][7][8] This makes it an ideal strategy for the synthesis of 4-formyl-8-arylquinolines from 8-bromoquinoline-4-carbaldehyde, a challenging substrate due to the potential for catalyst inhibition by the nitrogen atom and side reactions involving the aldehyde. This document provides a comprehensive guide, including mechanistic insights and detailed protocols, for successfully performing this transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle mediated by a palladium complex.[9][10][11] Understanding this cycle is paramount for rational optimization and troubleshooting. The process can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle commences with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the C-Br bond and results in the formation of a square planar Pd(II) intermediate. This is often the rate-limiting step of the cycle, particularly with less reactive aryl halides.[10][12] The choice of an electron-rich and bulky phosphine ligand on the palladium center can significantly accelerate this process.[13][14]
-
Transmetalation : This step involves the transfer of the aryl group from the organoboron species (the arylboronic acid) to the Pd(II) complex. The presence of a base is crucial here. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻).[7][9][12][15] This activated species then exchanges its aryl group with the bromide on the palladium center.
-
Reductive Elimination : In the final step, the newly formed di-organopalladium(II) complex undergoes reductive elimination. The two organic ligands (the quinoline and the new aryl group) couple to form the desired C-C bond, yielding the 4-formyl-8-arylquinoline product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10][16]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
An In-Depth Technical Guide to the Heck Coupling of 8-Bromoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its functionalization is a critical endeavor in drug discovery, allowing for the modulation of pharmacological properties.[1][2] Among the array of synthetic tools available, the Mizoroki-Heck reaction stands out as a robust and versatile method for carbon-carbon bond formation, enabling the coupling of unsaturated halides with alkenes.[3][4][5] This reaction is particularly valuable for its ability to forge complex molecular architectures under relatively mild conditions.[4]
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Heck coupling of this compound. This specific substrate presents a unique opportunity to introduce diverse functionality at the 8-position of the quinoline ring, a modification that can profoundly influence molecular conformation and biological activity. We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and provide insights into optimization and troubleshooting, equipping researchers with the knowledge to successfully employ this powerful transformation.
The Heck Coupling Reaction: A Mechanistic Perspective
The Heck reaction proceeds via a palladium-catalyzed cycle that masterfully orchestrates the formation of a new carbon-carbon bond.[6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to involve Pd(0) and Pd(II) intermediates.
The key stages of the catalytic cycle are:
-
Catalyst Pre-activation : Often, a stable Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the precatalyst. In the presence of a phosphine ligand (e.g., triphenylphosphine, PPh₃), the Pd(II) is reduced in situ to the catalytically active Pd(0) species.[8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Aryl-Pd(II)-Halide complex.[6][7]
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the electron-deficient palladium center. This is followed by a syn-migratory insertion, where the aryl group is transferred from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[6][7]
-
β-Hydride Elimination : For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and the desired substituted alkene product. This step is typically rapid and stereoselective, favoring the formation of the more stable trans-alkene.[5][10]
-
Catalyst Regeneration : A base, commonly a tertiary amine like triethylamine (NEt₃), is required to neutralize the hydrogen halide (HBr) generated. It reacts with the palladium-hydride complex in a reductive elimination step to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7][10]
It is important to note that the nitrogen atom of the quinoline ring can potentially coordinate to the palladium center, which can sometimes inhibit catalysis.[11] The choice of a suitable ligand is therefore crucial to mitigate this catalyst poisoning effect and ensure efficient turnover.[11][12]
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Regioselective Formylation of 8-Bromoquinoline at the 4-Position via Directed Ortho-Metalation
Abstract
This application note provides a detailed protocol for the regioselective formylation of 8-bromoquinoline at the 4-position, yielding the valuable synthetic intermediate, 8-bromoquinoline-4-carbaldehyde. The described method utilizes a directed ortho-metalation approach, specifically a lithium-halogen exchange, followed by quenching with an electrophilic formylating agent. This protocol is designed for researchers and professionals in organic synthesis and drug development, offering a robust and reproducible procedure with in-depth explanations of the underlying chemical principles and experimental considerations.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a formyl group onto the quinoline core provides a versatile handle for further synthetic transformations, enabling the construction of more complex molecular architectures. Specifically, this compound is a key intermediate for the synthesis of novel ligands, catalysts, and biologically active compounds. The strategic placement of the bromine atom and the aldehyde group allows for orthogonal functionalization through various cross-coupling and condensation reactions.
This document outlines a reliable protocol for the synthesis of this compound, focusing on a lithium-halogen exchange followed by formylation. This method offers high regioselectivity and is generally applicable to a range of substituted aryl halides.
Reaction Principle and Strategy
The core of this protocol is the lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for the generation of aryllithium species.[1] In this case, 8-bromoquinoline is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The highly basic n-BuLi preferentially abstracts the bromine atom over the aromatic protons, leading to the formation of 8-bromo-4-lithioquinoline. The choice of a low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted nucleophilic attack on the quinoline ring.
Following the successful lithium-halogen exchange, the newly formed aryllithium intermediate is a potent nucleophile. This nucleophile is then quenched with an electrophilic formylating agent, typically anhydrous N,N-dimethylformamide (DMF). The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous work-up, hydrolyzes to yield the desired this compound.
The overall transformation is depicted in the following scheme:
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier |
| 8-Bromoquinoline | 98% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - |
| Ethyl acetate (EtOAc) | ACS Grade | - |
| Hexanes | ACS Grade | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | - |
| Two-neck round-bottom flask | 100 mL, oven-dried | - |
| Magnetic stirrer and stir bar | - | - |
| Septa | - | - |
| Syringes and needles | - | - |
| Low-temperature thermometer | - | - |
| Dry ice/acetone bath | - | - |
| Rotary evaporator | - | - |
| Flash chromatography system | - | - |
| Silica gel | 230-400 mesh | - |
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction. Use freshly distilled or commercially available anhydrous solvents.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add 8-bromoquinoline (1.00 g, 4.81 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe and stir the solution until the 8-bromoquinoline is completely dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (2.5 M in hexanes, 2.1 mL, 5.29 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 0.74 mL, 9.62 mmol, 2.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of DMF is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2 (s, 1H, -CHO), 9.1 (d, 1H), 8.3 (d, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.5 (t, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.5, 151.0, 149.5, 140.0, 134.0, 130.0, 129.5, 128.0, 125.0, 122.0. |
| Mass Spectrometry (ESI) | m/z calculated for C₁₀H₆BrNO [M+H]⁺: 235.97; found: 235.9. |
| Appearance | Yellow solid. |
Workflow Diagram
Figure 2. Experimental workflow for the synthesis of this compound.
Troubleshooting and Field-Proven Insights
-
Low or No Yield: The most common cause of failure for this reaction is the presence of moisture or protic impurities, which will quench the organolithium reagent. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere. Use high-quality anhydrous solvents.
-
Formation of Side Products: If the addition of n-BuLi is too fast or the temperature is not maintained at -78 °C, side reactions such as the formation of butyl-adducts can occur. Slow, dropwise addition and careful temperature monitoring are critical.
-
Incomplete Reaction: If the lithium-halogen exchange is incomplete, starting material will be recovered. Ensure the n-BuLi is of good quality and the stoichiometry is correct. A slightly longer reaction time at -78 °C may be beneficial.
-
Purification Challenges: The product can sometimes be challenging to separate from non-polar impurities. A careful choice of the eluent system for column chromatography is important. A gradual increase in the polarity of the eluent often provides the best separation.
Conclusion
The protocol detailed in this application note provides a reliable and regioselective method for the synthesis of this compound. By leveraging a directed ortho-metalation strategy via lithium-halogen exchange, this procedure offers a practical route to this valuable synthetic intermediate. The provided step-by-step instructions, characterization data, and troubleshooting tips are intended to enable researchers to successfully implement this methodology in their synthetic endeavors.
References
Application Notes & Protocols: Unveiling the Biological Potential of Schiff Bases Derived from 8-Bromoquinoline-4-carbaldehyde
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.[3][4] When the quinoline nucleus is functionalized to create Schiff bases—compounds containing an azomethine (-C=N-) group—a new dimension of chemical diversity and biological efficacy is unlocked.[5][6] These Schiff bases are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][6]
This guide focuses specifically on Schiff bases derived from 8-Bromoquinoline-4-carbaldehyde . The introduction of a bromine atom at the 8th position can significantly modulate the lipophilicity and electronic properties of the molecule, potentially enhancing membrane permeability and interaction with biological targets. This document provides a comprehensive overview, field-proven protocols, and expert insights for researchers engaged in the synthesis and evaluation of this promising class of compounds.
Part 1: Synthesis and Characterization
The foundational step in exploring biological activity is the robust and reproducible synthesis of the target compounds. The reaction of this compound with various primary amines is a classic condensation reaction.
Protocol 1: General Synthesis of this compound Schiff Bases
Causality: This protocol relies on the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. A slightly acidic catalyst, like glacial acetic acid, protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial addition. The subsequent elimination of a water molecule is the rate-determining step, which is driven to completion by refluxing in a suitable solvent like ethanol.
Materials & Reagents:
-
This compound
-
Substituted primary amine (e.g., aniline, 2-aminophenol, sulfanilamide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol with gentle warming and stirring.
-
Amine Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The catalyst is crucial for protonating the carbonyl group, thereby activating it for nucleophilic attack.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) for 3-6 hours.
-
Expert Insight: The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates reaction completion.
-
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the compound's structure and purity using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the formation of the imine bond and the overall structure.[7][8][9]
Caption: Workflow for Schiff base synthesis.
Part 2: Biological Activity Evaluation Protocols
The diverse biological activities of quinoline-based Schiff bases necessitate a multi-faceted evaluation approach. The following protocols are standard, validated methods for assessing key bioactivities.
Antimicrobial Activity
Quinoline derivatives have long been recognized for their antimicrobial properties.[10] Schiff base formation can enhance this activity by increasing lipophilicity, which facilitates passage through microbial cell membranes.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: This method determines the lowest concentration of a compound that visibly inhibits microbial growth. The compound is serially diluted in a liquid growth medium, inoculated with a standardized number of microorganisms, and incubated. Growth is typically assessed by turbidity.
Materials & Reagents:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[10][11]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[10][11]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as positive control
-
DMSO (for dissolving compounds)
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of each Schiff base (e.g., 1000 µg/mL) in DMSO.
-
Serial Dilution: In a sterile 96-well plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Self-Validation: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 is the sterility control (broth only).
-
-
Inoculum Preparation: Prepare a microbial suspension standardized to 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]
Data Presentation: Example MIC Values
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Schiff Base 1 | 16 | 32 | 64 |
| Schiff Base 2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | 4 |
Anticancer Activity
Schiff bases and their metal complexes often exhibit potent anticancer activity.[13][14] Mechanisms can include the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase enzymes.[4][7]
Protocol 3: MTT Assay for In Vitro Cytotoxicity
Causality: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials & Reagents:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Standard anticancer drug (e.g., Cisplatin, Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Schiff base compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations.
-
Self-Validation: Include wells with untreated cells (negative control) and cells treated with a standard drug (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Data Presentation: Example IC₅₀ Values
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on HeLa (µM) |
| Schiff Base 1 | 25.4 | 31.2 |
| Schiff Base 2 | 12.8 | 18.5 |
| Doxorubicin | 0.8 | 1.1 |
DNA Interaction Studies
The ability of a compound to interact with DNA is a key mechanism for many anticancer and antimicrobial drugs.[15][16] Interactions can occur via intercalation (stacking between base pairs), groove binding, or electrostatic interactions.[1][7]
Protocol 4: Ethidium Bromide (EtBr) Displacement Assay
Causality: Ethidium bromide is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. A compound that can also bind to DNA, particularly via intercalation, will displace the EtBr, leading to a quenching (decrease) of the fluorescence.[17] This quenching is proportional to the compound's DNA binding affinity.
Materials & Reagents:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide solution
-
Tris-HCl buffer (pH 7.2)
-
Synthesized Schiff bases
-
Fluorometer
Step-by-Step Methodology:
-
Prepare DNA-EtBr Complex: In a quartz cuvette, mix a fixed concentration of CT-DNA and EtBr in Tris-HCl buffer. Allow the mixture to incubate for 5-10 minutes to ensure complete binding.
-
Baseline Fluorescence: Measure the fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm) of the DNA-EtBr complex. This is your baseline (F₀).
-
Titration: Add small aliquots of the Schiff base compound stock solution to the cuvette. After each addition, mix gently and allow it to equilibrate for 2-3 minutes.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of the compound (F).
-
Data Analysis: Plot the relative fluorescence intensity (F/F₀) against the concentration of the Schiff base. A decrease in fluorescence indicates displacement of EtBr and interaction of the compound with DNA.[17] The data can be used to calculate the Stern-Volmer quenching constant (Ksv), which provides a measure of the binding affinity.
Caption: Principle of EtBr displacement assay.
Part 3: Concluding Remarks and Future Outlook
The Schiff bases derived from this compound represent a versatile and highly promising class of compounds for drug development. Their straightforward synthesis allows for the creation of large libraries with diverse functionalities by simply varying the primary amine component.[5] This structural flexibility is key to tuning their biological activity.
The protocols detailed herein provide a robust framework for the systematic evaluation of their antimicrobial, anticancer, and DNA-binding properties. Further investigations could explore their potential as enzyme inhibitors (e.g., against carbonic anhydrases or kinases)[3][18] or as antioxidant agents.[2][19] The journey from a synthesized molecule to a potential therapeutic lead is rigorous, but for this quinoline series, the path is well-defined and ripe for exploration.
References
- 1. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. academicresearchlibrary.com [academicresearchlibrary.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and DNA binding studies of novel heterocyclic substituted quinoline schiff bases: a potent antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 10. ajrconline.org [ajrconline.org]
- 11. ijpsr.com [ijpsr.com]
- 12. schiff bases synthesis: Topics by Science.gov [science.gov]
- 13. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 14. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. iris.unipa.it [iris.unipa.it]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide [mdpi.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoquinoline-4-carbaldehyde
Welcome to the dedicated technical support resource for the synthesis of 8-bromoquinoline-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two principal synthetic strategies to consider:
-
Direct Formylation of 8-Bromoquinoline: This is often the most direct route, employing a formylating agent to introduce the aldehyde group at the C4 position of the pre-synthesized 8-bromoquinoline. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[1][2]
-
Oxidation of a C4-Precursor: An alternative route involves the synthesis of an 8-bromoquinoline derivative with a C4-substituent that can be readily oxidized to an aldehyde, such as a methyl or hydroxymethyl group. For instance, the synthesis of 8-bromo-4-methylquinoline followed by a selective oxidation would yield the desired product.
Q2: I am having trouble with the regioselectivity of the formylation reaction on 8-bromoquinoline. How can I favor substitution at the C4 position?
A2: Regioselectivity in the formylation of quinolines can be challenging. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, while the benzene ring's reactivity is influenced by the bromine substituent. To favor C4-formylation, consider the following:
-
Reaction Conditions: The Vilsmeier-Haack reaction conditions can be tuned to influence regioselectivity. Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.
-
Alternative Formylating Agents: While the DMF/POCl₃ system is common, exploring other Vilsmeier reagents or alternative formylation methods might provide different regiochemical outcomes.
Q3: My reaction yields are consistently low. What are the common causes and how can I improve them?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: Ensure your starting materials are pure and dry. For the Vilsmeier-Haack reaction, the Vilsmeier reagent should be freshly prepared. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
Side Reactions: Over-formylation or the formation of undesired isomers can reduce the yield of the target compound. Careful control of stoichiometry and reaction temperature is crucial.
-
Product Degradation: The product may be sensitive to the work-up conditions. Ensure that the hydrolysis of the iminium intermediate is performed at a low temperature and that the pH is carefully controlled during extraction.
-
Purification Losses: The purification process, especially column chromatography, can lead to significant product loss. Optimizing the purification strategy is key.
Q4: What is the best method for purifying the crude this compound?
A4: The purification strategy will depend on the impurities present. A combination of techniques is often most effective:
-
Acid-Base Extraction: The basic quinoline nitrogen allows for extraction into a dilute acidic solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from starting materials and isomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. For challenging separations, consider using a different stationary phase like alumina.[3]
-
Recrystallization: If a suitable solvent system can be found where the solubility of the product and impurities differ significantly, recrystallization can be a highly effective final purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive Vilsmeier reagent (if using Vilsmeier-Haack).2. Poor quality starting materials (8-bromoquinoline).3. Insufficient reaction temperature or time. | 1. Prepare the Vilsmeier reagent in situ and use it immediately. Ensure DMF and POCl₃ are anhydrous.2. Purify the starting 8-bromoquinoline by distillation or chromatography.3. Monitor the reaction by TLC and consider gradually increasing the temperature or extending the reaction time. |
| Formation of multiple products (isomers) | 1. Lack of regioselectivity in the formylation step.2. Over-bromination if the quinoline ring is synthesized from a substituted aniline. | 1. Adjust the reaction temperature; lower temperatures often favor a single isomer.2. Use a highly purified starting material and carefully control the stoichiometry of the formylating agent.3. For purification, employ high-performance flash chromatography with a shallow solvent gradient.[3] |
| Product decomposes during work-up | 1. Hydrolysis of the intermediate at too high a temperature.2. Harsh pH conditions during extraction. | 1. Perform the quenching and hydrolysis steps in an ice bath.2. Use a buffered solution or a mild base (e.g., sodium bicarbonate) for neutralization. |
| Difficulty in purifying the final product | 1. Co-elution of the product with impurities or isomers during chromatography.2. Oily product that does not crystallize. | 1. Optimize the TLC solvent system to achieve better separation (ΔRf > 0.2). Consider using a different stationary phase (e.g., alumina).2. Attempt to form a crystalline salt (e.g., hydrochloride or picrate) for purification, then convert back to the free base. Try trituration with a non-polar solvent like hexane or pentane to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 8-bromoquinoline using a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Materials:
-
8-Bromoquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow solid, should be observed.
-
Reaction with 8-Bromoquinoline: Dissolve 8-bromoquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension of the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8-9. Be cautious as this step is exothermic and involves gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 8-Bromoquinoline-4-carbaldehyde
Welcome to the technical support guide for the purification of 8-Bromoquinoline-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. The inherent chemical properties of the quinoline nucleus and the aldehyde functional group present unique purification challenges, including product decomposition, difficult separations, and low recovery.
This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate these issues effectively.
Part 1: Troubleshooting Column Chromatography
Column chromatography is the most common method for purifying this compound. However, its success is highly dependent on the correct choice of stationary and mobile phases to accommodate the compound's basicity and sensitivity.
Frequently Asked Questions (FAQs): Column Chromatography
Question 1: My compound is streaking severely or tailing on the silica gel TLC plate and column. What is causing this and how can I achieve sharp, well-defined bands?
Answer: This is a classic issue arising from the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, acid-base interaction leads to non-ideal elution behavior (tailing) and poor separation.
Troubleshooting Steps:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier, typically triethylamine (NEt₃), to your eluent system.[3]
-
Recommendation: Start by adding 0.5-1% (v/v) of triethylamine to your pre-determined mobile phase (e.g., Hexane/Ethyl Acetate). Equilibrate the column with this modified eluent before loading your sample.
-
-
Optimize Solvent Polarity: Ensure your chosen solvent system provides an optimal Rf value.
-
Recommendation: Aim for an Rf of 0.2-0.3 on the TLC plate for the best separation on the column. A systematic approach using solvent systems like dichloromethane/methanol or ethyl acetate/methanol may be necessary.[1]
-
Question 2: I'm observing significant product loss and the appearance of new, unidentified spots on my TLC after chromatography. I suspect my compound is decomposing on the column. How can I prevent this?
Answer: Your suspicion is likely correct. Quinoline aldehydes can be sensitive to the acidic environment of silica gel, which can catalyze degradation pathways.[4][5] The aldehyde group itself can also be prone to oxidation.
Troubleshooting Steps:
-
Use Deactivated Silica: As mentioned above, neutralizing the silica with triethylamine is the first and most crucial step to prevent acid-catalyzed decomposition.[1][3]
-
Minimize Contact Time: The longer your compound remains on the silica, the greater the opportunity for degradation.
-
Recommendation: Use flash chromatography with applied pressure to significantly reduce the elution time.[1]
-
-
Consider an Alternative Stationary Phase: If decomposition persists even on deactivated silica, a different stationary phase is warranted.
-
Work at Lower Temperatures: If the compound is thermally labile, performing the chromatography in a cold room can slow the rate of decomposition.[1]
Workflow: Troubleshooting Column Chromatography Issues
Below is a decision tree to guide you through troubleshooting common column chromatography problems encountered with this compound.
Caption: Decision tree for troubleshooting column chromatography.
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol provides a standardized workflow for the purification of this compound using a triethylamine-deactivated stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt₃)
-
Eluent (e.g., Hexane/Ethyl Acetate, optimized by TLC)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare your chosen mobile phase and add 0.5-1% (v/v) triethylamine. For example, for 500 mL of 80:20 Hexane:EtOAc, add 2.5-5 mL of NEt₃.
-
Slurry Preparation: In a beaker, create a slurry of silica gel with the triethylamine-containing eluent. Ensure enough eluent is used to create a pourable, homogeneous mixture.
-
Column Packing:
-
Secure the column vertically and add a small plug of cotton or glass wool.
-
Add a thin layer of sand.
-
Gently pour the silica slurry into the column. Tap the column gently to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, draining excess eluent until the solvent level is just at the top of the silica bed.
-
Add another thin layer of sand on top to prevent disturbance.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution & Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to achieve a steady flow rate (flash chromatography).
-
Collect fractions of a consistent volume.
-
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for obtaining highly pure, crystalline material. Its success hinges on selecting an appropriate solvent system.
Frequently Asked Questions (FAQs): Recrystallization
Question 3: I can't find a suitable single solvent for recrystallization. My compound is either too soluble in everything, even when cold, or insoluble in everything, even when hot. What should I do?
Answer: This is a common scenario that necessitates the use of a binary (two-solvent) system. In this technique, you use one solvent in which the compound is highly soluble (the "soluble solvent") and a second solvent in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
Troubleshooting Steps:
-
Identify a Soluble Solvent and an Anti-Solvent:
-
Common soluble solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and dichloromethane.
-
Common anti-solvents include water, hexane, and pentane.
-
-
Perform the Recrystallization:
-
Dissolve the crude compound in the minimum amount of the hot soluble solvent.
-
While the solution is still hot, add the anti-solvent dropwise until you observe persistent cloudiness (the point of saturation).
-
Add a drop or two of the hot soluble solvent to redissolve the precipitate and ensure a clear solution.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
Question 4: My recrystallized product is still colored (e.g., yellow or brown), but literature suggests the pure compound is a white or off-white solid. How do I remove these colored impurities?
Answer: Persistent color is often due to highly conjugated, polar impurities that co-crystallize with your product. These can be effectively removed by treatment with activated charcoal.
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the minimum amount of hot recrystallization solvent, remove the flask from the heat source.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient) to the hot solution. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Reheat and Filter: Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface.[6]
-
Hot Filtration: Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal. The resulting filtrate should be colorless or significantly lighter.
-
Crystallize: Allow the filtrate to cool and crystallize as usual. Be aware that activated charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.[6]
Data Table: Common Recrystallization Solvents
The following table provides starting points for solvent selection when purifying quinoline derivatives.[6]
| Compound Type | Recrystallization Solvent(s) | Typical Ratio (v/v) | Notes |
| Bromo-hydroxyquinolines | Benzene | N/A | Effective for removing non-polar impurities.[6] |
| Bromo-chloroquinolines | Hexane | N/A | Good for compounds with lower polarity. |
| Bromo-quinoline derivatives | Ethanol / Water | 1:1 | A common binary system for moderately polar compounds.[6] |
| General Quinoline Aldehydes | Ethanol / Hexanes | Variable | A versatile system; adjust ratio as needed. |
References
Technical Support Center: Synthesis of 8-Bromoquinoline-4-carbaldehyde
Welcome to the technical support resource for the synthesis of 8-Bromoquinoline-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. Here, we address common challenges, side product formation, and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.
Overview of the Primary Synthetic Route
The most prevalent laboratory-scale synthesis of this compound involves the selective oxidation of the methyl group of 8-bromo-4-methylquinoline. The reagent of choice for this transformation is typically selenium dioxide (SeO₂), a reaction known as the Riley oxidation.[1][2] While effective, this method is prone to several side reactions that can complicate purification and reduce yields.
Caption: Primary synthesis route and common points of side product formation.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction has a low yield, and TLC/NMR analysis shows a significant amount of unreacted 8-bromo-4-methylquinoline. How can I drive the reaction to completion?
Answer:
This is a classic issue of incomplete conversion. Several factors can contribute to this, primarily related to the reactivity of the selenium dioxide and the reaction conditions.
Causality:
-
Insufficient Reagent: While a stoichiometric amount (1 equivalent) of SeO₂ is theoretically required, its effective reactivity can be diminished by particle size, hydration state, or sublimation out of the reaction mixture.
-
Sub-optimal Temperature: The Riley oxidation requires sufficient thermal energy to proceed at a reasonable rate. Dioxane is a common solvent, and the reaction is typically run at reflux (~101 °C). Temperatures below this may result in sluggish conversion.
-
Reaction Time: These oxidations can be slow. Insufficient reaction time is a common cause of incomplete conversion.
Troubleshooting Protocol:
-
Increase SeO₂ Stoichiometry: Incrementally increase the amount of SeO₂ from 1.1 to 1.5 equivalents. This ensures a sufficient excess to oxidize all the starting material.
-
Verify Reflux Temperature: Ensure your reaction is maintaining a vigorous reflux. Use a high-boiling, anhydrous solvent like dioxane or toluene.
-
Extend Reaction Time: Monitor the reaction by TLC every 4-6 hours. Continue refluxing until the starting material spot is no longer visible. Reactions may require 12-24 hours.
-
Use a Co-oxidant: For challenging substrates, a catalytic amount of SeO₂ can be used in conjunction with a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP). This continuously regenerates the active Se(IV) species.[2]
Question 2: My final product is contaminated with an acidic impurity, which I suspect is 8-bromoquinoline-4-carboxylic acid. Why does this form and how can I prevent it?
Answer:
Your suspicion is almost certainly correct. Over-oxidation of the desired aldehyde to the corresponding carboxylic acid is the most common side reaction in this synthesis.
Causality: The aldehyde product is susceptible to further oxidation by SeO₂, especially in the presence of trace amounts of water in the reaction medium. The mechanism involves the formation of a hydrate from the aldehyde, which is then oxidized more readily than the starting methyl group.
Caption: Troubleshooting flowchart for acidic byproduct formation.
Prevention & Purification Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Use freshly distilled, dry solvents (e.g., dioxane over molecular sieves) to minimize water that facilitates hydrate formation. |
| Control Stoichiometry | Avoid a large excess of SeO₂. Use the minimum amount required for full conversion of the starting material (typically 1.1-1.2 eq). |
| Careful Monitoring | Stop the reaction as soon as the starting material is consumed (monitored by TLC) to prevent prolonged exposure of the aldehyde product to the oxidant. |
| Acid-Base Extraction | This is the most effective purification method. The carboxylic acid is deprotonated by a mild base and becomes water-soluble, while the neutral aldehyde remains in the organic layer.[3] |
Protocol: Acid-Base Extraction for Purification
-
After the reaction workup, dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Combine the aqueous layers. The desired aldehyde remains in the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
(Optional) The byproduct, 8-bromoquinoline-4-carboxylic acid, can be recovered from the combined aqueous layers by acidifying with 1M HCl until a precipitate forms, which can then be collected by filtration.
Question 3: My reaction workup is difficult because of a fine red/black precipitate. How can I effectively remove this?
Answer:
The precipitate is elemental selenium, a byproduct of the reduction of SeO₂.[1] It often forms as a fine, colloidal suspension that can be difficult to filter.
Causality: In the course of the oxidation, Selenium(IV) in SeO₂ is reduced to Selenium(0), which is insoluble in most organic solvents and precipitates as a red or black amorphous solid.
Troubleshooting Protocol:
-
Hot Filtration: For some solvent systems, filtering the reaction mixture while hot can help, as selenium particles may be better aggregated. Use caution with flammable solvents.
-
Celite Filtration: The most reliable method is to pass the cooled reaction mixture through a plug of Celite® or diatomaceous earth in a sintered glass funnel. The fine selenium particles are trapped in the Celite® bed.
-
Decantation & Centrifugation: For smaller scale reactions, allowing the selenium to settle overnight followed by careful decantation of the supernatant can be effective. Alternatively, centrifugation can be used to pellet the selenium before decanting.
Question 4: The reaction mixture turned into a dark, tarry mess with very low yield of the desired product. What causes this and is it salvageable?
Answer:
Significant tar formation suggests product and/or starting material degradation. This is often caused by excessively harsh reaction conditions.[4]
Causality:
-
Excessive Heat: While reflux is necessary, localized overheating (e.g., from a heating mantle set too high) can cause decomposition of the sensitive quinoline ring system.
-
Prolonged Reaction Times: Heating the reaction for an extended period after completion can lead to polymerization and degradation of the aldehyde product.
-
Acidic Impurities: The selenous acid (H₂SeO₃) formed from SeO₂ and trace water can create a harsh, acidic environment that promotes polymerization.
Prevention Strategies:
-
Use an Oil Bath: Employ a silicone oil bath for uniform and controlled heating to prevent localized hotspots.
-
Strict Reaction Monitoring: As mentioned previously, monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Add a Mild Base: In some cases, adding a non-nucleophilic, acid-scavenging base like anhydrous sodium carbonate (Na₂CO₃) can buffer the reaction and reduce charring, though this may affect reaction rates.
Salvaging a tarry reaction is often difficult. The primary approach would be to attempt purification via column chromatography, but yields will likely be very poor. It is generally more efficient to repeat the reaction with improved temperature control and monitoring.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory observations.
Materials:
-
8-bromo-4-methylquinoline
-
Selenium dioxide (SeO₂)
-
Anhydrous 1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 8-bromo-4-methylquinoline (1.0 eq) and anhydrous 1,4-dioxane (approx. 10 mL per gram of starting material).
-
Add selenium dioxide (1.2 eq) to the stirred solution.
-
Heat the mixture to a steady reflux using an oil bath (approx. 105-110 °C).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete in 12-18 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel to remove the black selenium precipitate. Wash the pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash twice with saturated NaHCO₃ solution to remove the carboxylic acid byproduct.
-
Wash the organic layer once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be further purified by silica gel column chromatography or recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 8-Bromoquinoline-4-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 8-Bromoquinoline-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides scientifically grounded strategies, troubleshooting advice, and detailed protocols to facilitate the successful synthesis of this important heterocyclic building block.
While direct, published protocols for this specific molecule are scarce, this guide outlines a robust and logical synthetic approach based on well-established chemical principles, primarily the Vilsmeier-Haack formylation of 8-bromoquinoline.
Part 1: Proposed Synthetic Strategy & Rationale
The most logical and efficient pathway to this compound involves a two-step sequence starting from commercially available precursors.
-
Synthesis of 8-Bromoquinoline: This intermediate can be synthesized via established methods like the Skraup or Doebner-von Miller reactions, or procured from commercial vendors.
-
Formylation at the C4-Position: The introduction of the aldehyde group is proposed via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction . This method is renowned for its efficacy in formylating electron-rich and moderately activated heterocyclic systems.[1][2] The quinoline nucleus, while less reactive than pyrrole or furan, is susceptible to formylation under these conditions.[3] The C4-position is a likely target for electrophilic attack due to electronic factors within the quinoline ring system.
Caption: Proposed two-step synthetic workflow.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the proposed Vilsmeier-Haack formylation strategy.
Q1: Why is the Vilsmeier-Haack reaction the recommended method for this transformation?
A1: The Vilsmeier-Haack reaction is a powerful tool for formylating aromatic compounds.[4] The electrophile, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reagent is moderately reactive, making it selective for electron-rich systems like quinolines without requiring harsh conditions that could degrade the starting material.[2]
Q2: What are the most critical parameters influencing the reaction's success?
A2: The three most critical parameters are:
-
Reagent Quality: Anhydrous DMF is essential. The presence of moisture can decompose the Vilsmeier reagent and POCl₃, halting the reaction.[5]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. This step must be performed at low temperatures (0-5 °C) to prevent reagent decomposition. The subsequent reaction with 8-bromoquinoline may require heating (e.g., 60-90 °C) to proceed at a reasonable rate.[6][7]
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. Ratios of POCl₃ to the substrate can range from 1.5 to 12 equivalents, depending on the substrate's reactivity.[8]
Q3: What side products should I anticipate?
A3: Potential side products include unreacted 8-bromoquinoline, the formation of other formylated isomers (though C4 is electronically favored), and the creation of tar-like polymeric materials if the reaction temperature is too high or reaction time is excessive. Careful monitoring by Thin Layer Chromatography (TLC) is vital.
Q4: How should the final product be purified?
A4: Purification typically involves two stages:
-
Workup: The reaction is carefully quenched by pouring it onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes acidic byproducts.[9] The product is then extracted into an organic solvent.
-
Chromatography/Crystallization: The crude product is most commonly purified by silica gel column chromatography.[10] Alternatively, forming a bisulfite adduct can be an effective method for isolating and purifying aldehydes from complex mixtures.[11][12] Recrystallization from a suitable solvent system can be performed on the purified solid.
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the Vilsmeier-Haack formylation of quinoline derivatives.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Deactivated Vilsmeier Reagent: Moisture in DMF or premature decomposition.[5]2. Insufficient Activation: Reaction temperature is too low for the formylation step.3. Low Substrate Reactivity: The 8-bromoquinoline ring may be less reactive than anticipated. | 1. Use freshly opened or distilled anhydrous DMF. Ensure all glassware is oven-dried.2. After adding the substrate at low temperature, gradually heat the reaction mixture to 60-90 °C and monitor via TLC.[6]3. Increase the excess of the Vilsmeier reagent (e.g., from 3 to 6 equivalents of POCl₃).[8] |
| Formation of a Thick Precipitate/Stir Bar Stoppage | The Vilsmeier reagent (chloroiminium salt) can precipitate from the solution, especially at high concentrations.[13] | 1. Increase the volume of DMF to maintain a more dilute solution.2. Use a mechanical stirrer instead of a magnetic stir bar for better agitation of slurries.3. Add POCl₃ more slowly to better control the exothermic reaction and local concentration gradients. |
| Significant Tar/Polymer Formation | 1. Excessive Heat: Reaction temperature is too high, causing decomposition of the substrate or product.2. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to degradation. | 1. Maintain the recommended temperature range (80-90 °C) and avoid localized overheating.[7]2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. |
| Difficult Product Isolation During Workup | 1. Incomplete Hydrolysis: The intermediate iminium salt has not fully converted to the aldehyde.2. Emulsion Formation: Presence of polymeric byproducts or incorrect pH during extraction.3. Product is Water-Soluble: The product may have some solubility in the acidic aqueous layer. | 1. After quenching on ice, allow the mixture to stir for several hours or overnight to ensure complete hydrolysis.[6]2. Adjust the pH to be slightly basic (pH 8-9) with NaOH or Na₂CO₃ before extraction. Filter out any solids before placing the mixture in a separatory funnel.3. Neutralize the aqueous layer and perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). |
| Impure Product After Column Chromatography | 1. Co-elution of Impurities: A byproduct has a similar polarity to the desired product.2. Product Degradation on Silica: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel. | 1. Optimize the solvent system for chromatography. A gradient elution might be necessary.2. Use deactivated (neutral) silica or alumina for chromatography.[14] Alternatively, purify via the bisulfite adduct method.[12] |
Part 4: Experimental Protocol: A Starting Point for Optimization
Disclaimer: This protocol is a generalized procedure adapted from established methods for the Vilsmeier-Haack formylation of related heterocyclic systems and should serve as a starting point for optimization.[6][7] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Reagents and Equipment
-
8-Bromoquinoline
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Vilsmeier Reagent Formation:
-
To a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (3 equivalents) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the resulting pale-yellow solution/slurry to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 8-bromoquinoline (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-10 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
-
Workup and Hydrolysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice (approximately 10-20 times the mass of the reaction mixture).
-
Slowly and carefully pour the reaction mixture onto the crushed ice. This quench is highly exothermic.
-
Allow the resulting mixture to stir for 1-2 hours, or until all the ice has melted and hydrolysis is complete.
-
Carefully neutralize the acidic solution by slowly adding a saturated NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid/oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.
-
Caption: Step-by-step experimental workflow diagram.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: A Guide to the Scalable Synthesis of 8-Bromoquinoline-4-carbaldehyde
Welcome to the technical support center dedicated to the synthesis of 8-bromoquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a smooth and scalable synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its successful and scalable synthesis is crucial for advancing drug discovery programs. This guide provides a comprehensive overview of the most common synthetic strategies, highlighting their advantages and potential challenges. We will delve into the mechanistic basis for experimental choices and provide detailed, actionable protocols.
Choosing Your Synthetic Pathway
Several viable synthetic routes can be employed to synthesize this compound. The choice of method often depends on the available starting materials, scale of the reaction, and the desired purity of the final product. Below is a comparative overview of the most common approaches.
| Synthetic Method | Starting Material | Key Reagents | Advantages | Common Challenges |
| Lithiation & Formylation | 8-Bromoquinoline | n-BuLi, DMF | High regioselectivity, good yields on a lab scale. | Requires strictly anhydrous conditions, potential for side reactions. |
| Vilsmeier-Haack Reaction | 8-Bromoquinoline | POCl₃, DMF | Utilizes common and inexpensive reagents. | Can have variable yields, potential for tar formation.[1] |
| Oxidation of a Methyl Precursor | 8-Bromo-4-methylquinoline | Oxidizing agent (e.g., SeO₂) | Can be a high-yielding reaction. | Synthesis of the starting material may be multi-step. |
| Reissert Reaction | 8-Bromoquinoline | Acyl chloride, KCN, then hydrolysis | A classic method for introducing a formyl group. | Involves the use of highly toxic potassium cyanide.[2][3] |
Synthetic Workflow Overview
Caption: Synthetic pathways to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing practical solutions and the scientific reasoning behind them.
Synthesis of the Starting Material: 8-Bromoquinoline
Q1: My synthesis of 8-bromoquinoline from 2-bromoaniline is giving a low yield. What are the common pitfalls?
A1: The Skraup synthesis, a common method to produce quinolines from anilines, can be challenging.[4] Low yields of 8-bromoquinoline often stem from:
-
Vigorous and Uncontrolled Reaction: The reaction is highly exothermic. To mitigate this, add the sulfuric acid slowly and with efficient cooling. The use of a moderator like ferrous sulfate can also help to control the reaction rate.
-
Tar Formation: The harsh acidic and oxidizing conditions can lead to polymerization. Ensure efficient stirring to dissipate heat and prevent localized hotspots.
-
Purification Difficulties: The crude product is often a dark, viscous material. Purification can be achieved by steam distillation followed by extraction. Alternatively, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective for smaller scales.[4]
Lithiation and Formylation Route
Q2: I'm attempting the lithiation of 8-bromoquinoline followed by quenching with DMF, but I'm getting a complex mixture of products, including the debrominated quinoline. What is going wrong?
A2: This is a common issue when working with organolithium reagents on halogenated heterocycles.[5][6] Here's a breakdown of potential causes and solutions:
-
Cause - Lithium-Halogen Exchange vs. Deprotonation: n-Butyllithium (n-BuLi) can participate in lithium-halogen exchange at the 8-position, which is the desired pathway. However, it can also act as a base and deprotonate the quinoline ring at other positions, leading to a mixture of products. Furthermore, side reactions can lead to debromination.[5]
-
Solution - Temperature Control is Critical: This reaction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to favor the desired lithium-halogen exchange and minimize side reactions. Allowing the reaction to warm up prematurely will lead to a complex product mixture.
-
Solution - Anhydrous Conditions are Non-Negotiable: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are rigorously dried. Any trace of water will quench the organolithium species, leading to debromination and low yields.[3]
-
Solution - Order of Addition: Add the n-BuLi dropwise to a cooled solution of 8-bromoquinoline in dry THF. After a short stirring time at low temperature, add the dry DMF dropwise. A reverse addition can lead to unwanted side reactions.
Q3: After quenching my lithiated 8-bromoquinoline with DMF, the reaction mixture is a dark, tarry mess, and I'm struggling to isolate the product. How can I improve the work-up?
A3: Tar formation can be a significant issue. Here are some tips for a cleaner work-up:
-
Controlled Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride. This will neutralize any remaining organolithium species and the intermediate lithium alkoxide.
-
Extraction: After warming to room temperature, perform a standard aqueous work-up. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product will likely require purification by column chromatography. A gradient of ethyl acetate in hexanes on silica gel is a good starting point. Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired product.
Vilsmeier-Haack Reaction Route
Q4: My Vilsmeier-Haack formylation of 8-bromoquinoline is giving a very low yield. How can I optimize this reaction?
A4: The Vilsmeier-Haack reaction is sensitive to reaction conditions, and optimization is often necessary.[1][7]
-
Cause - Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and DMF.[8] Ensure that the POCl₃ is of good quality and the DMF is anhydrous. The reagent should be prepared at 0 °C before the addition of the 8-bromoquinoline.
-
Solution - Temperature and Reaction Time: The formylation step itself may require heating. Monitor the reaction by TLC to determine the optimal temperature and reaction time. A typical procedure involves heating the reaction mixture for several hours.[1]
-
Solution - Stoichiometry: The stoichiometry of the Vilsmeier reagent is crucial. Using an excess of the reagent (typically 1.5 to 3 equivalents) can help drive the reaction to completion.
-
Work-up: The work-up for a Vilsmeier-Haack reaction involves careful hydrolysis of the intermediate iminium salt. This is typically done by pouring the reaction mixture onto crushed ice and then neutralizing with a base such as sodium acetate or sodium bicarbonate.[7][9]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation and Formylation
Caption: Workflow for Lithiation and Formylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum, add 8-bromoquinoline (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the organolithium species.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via syringe, again maintaining the temperature at -78 °C.[10]
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 eq) and cool to 0 °C in an ice bath.[1]
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (3 eq) dropwise to the cold DMF with vigorous stirring.[8] Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add 8-bromoquinoline (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.[9]
-
Isolation: Stir the mixture for 30 minutes. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11][12]
References
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Formylation - Common Conditions [commonorganicchemistry.com]
- 11. How To [chem.rochester.edu]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Synthesis of Quinoline-4-Carbaldehydes
Welcome to the comprehensive technical support guide for the synthesis of quinoline-4-carbaldehydes. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists. Here, we address the common pitfalls and challenges encountered during the synthesis of this critical heterocyclic building block. Our guidance is structured in a practical question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Oxidation of 4-Methylquinoline
The oxidation of readily available 4-methylquinoline is a direct and frequently employed strategy for the synthesis of quinoline-4-carbaldehyde. However, this route is not without its challenges, including over-oxidation and difficult purifications.
Frequently Asked Questions & Troubleshooting
Question 1: My oxidation of 4-methylquinoline with selenium dioxide (SeO₂) is giving a low yield of the desired aldehyde. What are the likely causes and how can I improve it?
Answer: Low yields in SeO₂ oxidations of heteroaromatic methyl groups are a common issue, often stemming from several factors:
-
Suboptimal Reaction Conditions: The reaction temperature and solvent are critical. Over-heating can lead to the formation of intractable tars and over-oxidation to the corresponding carboxylic acid.[1][2] Conversely, insufficient heat will result in a sluggish and incomplete reaction.
-
Reagent Stoichiometry: While a stoichiometric amount of SeO₂ is required, a large excess can promote the formation of byproducts. Careful optimization of the 4-methylquinoline to SeO₂ ratio is crucial.
-
Work-up Procedure: The removal of selenium byproducts can be challenging and lead to product loss during purification.
Troubleshooting Workflow for SeO₂ Oxidation
Caption: Troubleshooting workflow for low yields in SeO₂ oxidation.
Question 2: I am observing the formation of quinoline-4-carboxylic acid as a major byproduct. How can I prevent this over-oxidation?
Answer: The formation of the carboxylic acid is a result of the aldehyde being further oxidized under the reaction conditions. To minimize this:
-
Strict Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the aldehyde is the major product, quench the reaction immediately.
-
Solvent Choice: Using a solvent like dioxane can sometimes offer better control over the reaction compared to higher-boiling solvents.
-
Alternative Oxidants: If over-oxidation remains a persistent issue, consider using a milder oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Question 3: My DDQ oxidation of 4-methylquinoline is sluggish and incomplete. What factors could be at play?
Answer: DDQ is a powerful oxidant, but its effectiveness can be hampered by a few factors:[3][4]
-
Moisture: DDQ is sensitive to water, which can lead to its decomposition and reduce its oxidizing power.[5] Ensure all reagents and solvents are anhydrous.
-
Solvent: The reaction is typically performed in a non-polar aprotic solvent like benzene or dioxane. The choice of solvent can influence the reaction rate.
-
Temperature: While many DDQ oxidations proceed at room temperature, gentle heating (refluxing in benzene) may be necessary to drive the reaction to completion.
Optimized Protocol: Selenium Dioxide Oxidation of 4-Methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinoline (1 equivalent) in anhydrous dioxane or toluene.
-
Reagent Addition: Add selenium dioxide (1.1 - 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the black selenium byproduct. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]
| Parameter | Recommended Condition | Typical Yield | Reference |
| Solvent | Dioxane or Toluene | 60-75% | [6] |
| Temperature | Reflux | ||
| Time | 12-24 hours | ||
| Stoichiometry | 1.1-1.2 eq. SeO₂ |
Section 2: Vilsmeier-Haack Reaction for Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be employed to synthesize substituted quinolines, which can then be converted to quinoline-4-carbaldehydes. A common route involves the reaction of an N-arylacetamide with the Vilsmeier reagent (formed from POCl₃ and DMF).[7]
Frequently Asked Questions & Troubleshooting
Question 1: My Vilsmeier-Haack reaction to form a 2-chloro-3-formylquinoline from an acetanilide is giving a very low yield. What are the most critical parameters to check?
Answer: Low yields in this reaction are often traced back to three key areas:
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is highly reactive and moisture-sensitive. Using anhydrous DMF and fresh POCl₃ is paramount.[8] Furthermore, the molar ratio of POCl₃ to the acetanilide is a critical factor. A significant excess of POCl₃ (up to 12 equivalents) has been shown to dramatically improve yields.[8][9]
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-donating groups (EDGs) on the acetanilide ring will accelerate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) will have the opposite effect.[9]
-
Reaction Temperature and Time: The reaction typically requires an initial low-temperature phase for the formation of the Vilsmeier reagent, followed by heating to drive the cyclization. Insufficient heating time or temperature can lead to incomplete reaction.[8]
Vilsmeier-Haack Reaction: Mechanistic Overview
Caption: Simplified mechanism of the Vilsmeier-Haack quinoline synthesis.
Question 2: I am observing the formation of multiple products. What could be the cause of this lack of regioselectivity?
Answer: Regioselectivity is a known challenge, particularly with meta-substituted N-arylacetamides. The position of the electron-donating or electron-withdrawing groups on the aromatic ring dictates the site of electrophilic attack and subsequent cyclization. While some studies report high regioselectivity, complex mixtures can arise. Careful characterization of the product mixture is essential. In some cases, separation of isomers by chromatography may be necessary.
Question 3: The work-up of my Vilsmeier-Haack reaction is problematic, leading to product loss. Are there any tips for improving the isolation?
Answer: The work-up typically involves quenching the reaction mixture with ice, followed by neutralization.
-
Quenching: Pouring the reaction mixture slowly onto a large amount of crushed ice is crucial to control the exothermic reaction.
-
Neutralization: Careful neutralization with a base like sodium bicarbonate or sodium acetate is necessary. The pH should be adjusted to be slightly basic to ensure the product is in its free base form for efficient extraction.[10]
-
Extraction: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction. Multiple extractions will ensure complete recovery of the product.
Detailed Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (12 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[8]
-
Substrate Addition: After the addition of POCl₃ is complete, add the N-arylacetamide (1 equivalent) portion-wise to the reaction mixture at 0-5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, and then heat it to 80-90 °C for 4-10 hours, monitoring the progress by TLC.[8][9]
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with constant stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with water, and dried. If no solid forms, extract the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
| Substituent on Acetanilide | Reaction Time (h) | Typical Yield (%) | Reference |
| 4-Methoxy (EDG) | 4 | 80 | [8] |
| 4-Methyl (EDG) | 4 | 75 | [8] |
| Unsubstituted | 8-10 | 60-70 | [8] |
| 4-Chloro (EWG) | 10 | 65 | [8] |
| 4-Nitro (strong EWG) | 12 | 55 | [8] |
Section 3: Classical Quinoline Syntheses (Friedländer Annulation)
The Friedländer synthesis offers a convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[11][12] To synthesize quinoline-4-carbaldehyde, one would need to employ a precursor that can be readily converted to the aldehyde.
Frequently Asked Questions & Troubleshooting
Question 1: I am attempting a Friedländer synthesis to create a quinoline precursor, but the reaction is not proceeding. What are the common reasons for failure?
Answer: The success of the Friedländer synthesis is highly dependent on the reactivity of both coupling partners and the choice of catalyst.
-
Substrate Reactivity: Deactivated 2-aminoaryl ketones (e.g., those with strong electron-withdrawing groups) may fail to react under standard conditions. Similarly, the α-methylene compound must be sufficiently activated.
-
Catalyst Choice: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., potassium tert-butoxide, piperidine).[11][13] The optimal catalyst is substrate-dependent, and screening of different catalysts may be necessary.
-
Reaction Conditions: Many Friedländer syntheses require elevated temperatures to proceed. If the reaction is sluggish at lower temperatures, cautiously increasing the temperature while monitoring for decomposition is advised.[13]
Question 2: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[13][14][15] The condensation can occur at either α-position to the carbonyl group.
-
Steric and Electronic Control: The regiochemical outcome is a delicate balance of steric and electronic factors. Bulky substituents on the ketone or the 2-aminoaryl ketone can direct the reaction to the less sterically hindered position.
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can provide excellent control over the regioselectivity.[13]
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can also influence the ratio of regioisomers. For instance, certain ionic liquids have been shown to favor the formation of a single product.[16]
Friedländer Synthesis: Regioselectivity Issue
Caption: Competing pathways leading to regioisomers in the Friedländer synthesis.
Section 4: Purification and Stability of Quinoline-4-Carbaldehydes
Question 1: I am having difficulty purifying my quinoline-4-carbaldehyde by silica gel column chromatography. The compound is streaking badly. What can I do?
Answer: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.[17]
-
Deactivating the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for the purification of basic compounds.[17]
-
Dry Loading: If the compound is not very soluble in the eluent, dry loading onto a small amount of silica gel can improve the band shape and resolution.[17]
Question 2: My purified quinoline-4-carbaldehyde is turning yellow/brown upon storage. How can I ensure its stability?
Answer: Aromatic aldehydes are prone to oxidation, especially in the presence of air and light, forming the corresponding carboxylic acids.[18][19][20][21]
-
Storage Conditions: Store the compound in an airtight, amber-colored vial to protect it from air and light.[18]
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.
-
Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) will significantly slow down the rate of degradation.
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 19. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of 8-Bromoquinoline-4-carbaldehyde reactivity
An In-Depth Guide to the Comparative Reactivity of 8-Bromoquinoline-4-carbaldehyde
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the reactivity of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore the molecule's dual reactivity, stemming from its aldehyde functionality at the C4 position and the bromo-substituent at the C8 position, providing a framework for its strategic application in complex molecular synthesis.
Introduction: A Molecule of Strategic Duality
This compound (CAS No. 898391-87-2) is a bifunctional reagent of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its quinoline core is a privileged scaffold found in numerous pharmaceuticals, known for a wide range of biological activities.[3][4] The molecule's synthetic utility is defined by two distinct and electronically influential reactive centers:
-
The Electrophilic Formyl Group (C4-CHO): An aldehyde that serves as a gateway for nucleophilic additions and condensation reactions, enabling chain extension and the introduction of diverse functional groups.
-
The Aryl Bromide (C8-Br): A handle for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl systems and C-N/C-O/C-S bonds.[5][6]
The interplay between these two groups—the electron-withdrawing nature of the aldehyde and the inductive and mesomeric effects of the bromine—governs the molecule's overall reactivity and provides opportunities for chemoselective transformations. This guide will dissect these reaction pathways, supported by experimental data and mechanistic insights.
Mapping the Reactivity Landscape
The synthetic potential of this compound can be broadly categorized by the transformations at its two primary functional groups.
Caption: Overview of the primary reaction pathways available for this compound.
The Chemistry of the C4-Formyl Group: An Electrophilic Hub
The aldehyde group is a classic electrophile. Its reactivity is modulated by the electron-withdrawing quinoline ring, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aromatic aldehydes like benzaldehyde.
Nucleophilic Addition Reactions
The addition of a nucleophile to the carbonyl carbon is a fundamental transformation that converts the sp² hybridized carbon to an sp³ hybridized center.[7][8]
Mechanism Rationale: The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon.[9] This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. For strong, irreversible nucleophiles like organometallics (Grignard, organolithium reagents), the reaction is typically quenched with a mild acid.
Comparative Data: Grignard Addition
| Reagent | Product Type | Typical Yield (%) | Conditions | Alternative Aldehyde | Alternative Yield (%) |
| Phenylmagnesium Bromide | Secondary Alcohol | ~85-95% | THF, 0°C to rt | Benzaldehyde | ~80-90% |
| Methylmagnesium Bromide | Secondary Alcohol | ~90-98% | Et₂O, 0°C to rt | 4-Nitrobenzaldehyde | ~95-99% |
Insight: The quinoline nitrogen and the C8-bromo substituent have a net electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. This often leads to slightly higher yields and faster reaction rates for this compound compared to less activated aldehydes like benzaldehyde under identical conditions.
Condensation Reactions: Building Molecular Complexity
Condensation with primary amines to form Schiff bases (imines) is a robust and high-yielding reaction, crucial for constructing ligands and pharmacophores.[10]
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add aniline (1.1 mmol).
-
Catalysis: Add two drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The product often precipitates from the solution upon formation. If not, cool the flask in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding N-benzylidene-8-bromoquinolin-4-amine. Purity is typically high (>95%) without further purification.
Caption: Experimental workflow for a typical condensation reaction.
The Versatility of the C8-Bromo Group: A Cross-Coupling Anchor
The C8-bromo substituent is the gateway to a vast chemical space via transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[11][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction.[5] Its tolerance of a wide range of functional groups makes it ideal for late-stage diversification in drug discovery.
Causality in Protocol Design:
-
Catalyst: A Palladium(0) species is the active catalyst. Pd(OAc)₂ or PdCl₂(dppf) are common precatalysts that are reduced in situ.[5]
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. The choice of ligand is often critical and must be screened for optimal results.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which facilitates transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Suzuki Coupling on C8-Bromo Position
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~92% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | ~88% |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | ~95% |
Insight: The aldehyde group is generally stable under Suzuki conditions, allowing for chemoselective C-C bond formation at the C8 position. This orthogonality is a significant advantage, enabling the C8 position to be modified first, followed by subsequent chemistry at the aldehyde.
Conclusion: A Versatile Scaffold for Innovation
This compound presents a powerful and versatile platform for the synthesis of complex molecules. Its dual reactivity allows for a modular approach to library synthesis. Researchers can leverage the robust and well-understood chemistry of the aldehyde for condensations and nucleophilic additions, while exploiting the C8-bromo position for sophisticated metal-catalyzed cross-couplings. This guide has demonstrated that by understanding the electronic nature of the quinoline system and applying rational protocol design, this compound can be effectively utilized to accelerate the discovery of novel chemical entities in pharmaceutical and materials science.
References
- 1. This compound [synhet.com]
- 2. chemscene.com [chemscene.com]
- 3. chemrestech.com [chemrestech.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 8-溴喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
A Strategic Guide to Quinoline Aldehydes: A Comparative Analysis of 8-Bromoquinoline-4-carbaldehyde and its Positional Isomers
Introduction: The Significance of Positional Isomerism in a Privileged Scaffold
The quinoline core, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science, celebrated as a "privileged scaffold" due to its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2][3] From the anti-malarial quinine to modern anti-cancer agents, the quinoline motif is a testament to nature's efficiency and a fertile ground for synthetic exploration.[1][3] However, the true synthetic and therapeutic potential of a quinoline derivative is not merely defined by its core structure but is exquisitely controlled by the nature and, critically, the position of its functional groups.
This guide provides an in-depth comparison of quinoline aldehyde isomers, with a specific focus on 8-Bromoquinoline-4-carbaldehyde . We will dissect how the strategic placement of the aldehyde (formyl) group and the addition of a bromine substituent dramatically alter the molecule's electronic properties, chemical reactivity, and ultimate utility. For researchers in drug discovery and synthetic chemistry, understanding these subtle yet profound differences is paramount for the rational design of novel compounds and efficient synthetic strategies. We will explore the synthesis, reactivity, and spectroscopic signatures of this compound in contrast to its key positional isomers, supported by experimental data and detailed protocols.
The Focal Point: this compound
This compound is a highly versatile bifunctional building block. The presence of two distinct reactive sites—the electrophilic aldehyde at the 4-position and the bromine atom at the 8-position suitable for cross-coupling reactions—opens a gateway to a vast chemical space for library synthesis and lead optimization.
Synthesis and Unique Electronic Profile
The synthesis of this compound can be approached through several routes, most commonly by first constructing the 8-bromoquinoline core followed by formylation. Classic quinoline syntheses like the Doebner-von Miller or Skraup reactions, starting from 2-bromoaniline, are viable methods for creating the core.[4][5][6]
The electronic character of this molecule is what makes it particularly interesting. The quinoline nitrogen and the C4-aldehyde group are powerful electron-withdrawing groups that act in concert through resonance and induction, rendering the C4 position highly electrophilic. The C8-bromo substituent further enhances this effect through its own inductive electron withdrawal, while its position minimizes steric hindrance around the reactive aldehyde group.
Comparative Analysis with Key Isomers
The distinct properties of this compound are best understood when compared against its isomers. The location of the aldehyde group dictates its reactivity, while the bromine atom adds another layer of synthetic versatility.
dot
Caption: Structural comparison of key quinoline aldehyde isomers.
-
Quinoline-4-carbaldehyde (The Unsubstituted Parent) : This isomer serves as the primary baseline. Its aldehyde group is highly reactive towards nucleophiles due to conjugation with the ring nitrogen.[7] It readily undergoes reactions like aldol condensations, Wittig olefinations, and oxidations to the corresponding carboxylic acid.[7] The key difference in the 8-bromo variant is the second reactive handle for orthogonal chemistry (e.g., metal-catalyzed cross-coupling) and its enhanced electrophilicity.
-
Quinoline-2-carbaldehyde : Placing the aldehyde at the C2 position puts it directly adjacent to the heterocyclic nitrogen. This proximity significantly increases the electrophilicity of the aldehyde carbon. However, it also introduces greater steric hindrance, which can affect the approach of bulky nucleophiles. It is a valuable precursor for synthesizing Schiff base ligands used in coordination chemistry.[8]
-
Quinoline-3-carbaldehyde : In this isomer, the aldehyde is on the benzene ring portion but meta to the fusion. It is not in direct conjugation with the nitrogen atom in the same way as the 2- and 4-isomers. Consequently, the aldehyde group in quinoline-3-carbaldehyde is generally less reactive towards nucleophilic attack compared to its C2 and C4 counterparts. This differential reactivity can be exploited for selective functionalization in molecules containing multiple aldehyde groups.[9]
Data-Driven Comparison: Physicochemical and Spectroscopic Properties
The positional differences between these isomers are not just theoretical; they manifest as distinct, measurable physicochemical and spectroscopic properties. Unambiguous identification in a research setting relies on a clear understanding of these signatures.[10][11]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Quinoline-4-carbaldehyde | Quinoline-2-carbaldehyde | Quinoline-3-carbaldehyde |
| CAS Number | 898391-87-2[12] | 4363-93-3[7] | 5470-96-2[13] | 38940-62-2 |
| Molecular Formula | C₁₀H₆BrNO[14] | C₁₀H₇NO[7] | C₁₀H₇NO[13] | C₁₀H₇NO |
| Molecular Weight | 236.07 g/mol [15] | 157.17 g/mol | 157.17 g/mol | 157.17 g/mol |
| XLogP3 (Predicted) | 2.6[14] | 1.8 | 1.8 | 1.8 |
Table 2: Comparative Spectroscopic Data (¹H NMR & IR)
| Isomer | Aldehyde Proton (¹H NMR, δ ppm) | Aromatic Protons (¹H NMR, δ ppm) | C=O Stretch (IR, cm⁻¹) |
| This compound | ~10.2 - 10.4 | ~7.5 - 9.2 | ~1700 - 1710 |
| Quinoline-4-carbaldehyde | ~10.4 | ~7.6 - 9.3 | ~1705 |
| Quinoline-2-carbaldehyde | ~10.2 | ~7.6 - 8.3 | ~1702[13] |
| Quinoline-3-carbaldehyde | ~10.1 | ~7.6 - 9.4 | ~1700 |
| (Note: NMR values are approximate and can vary based on solvent and concentration. IR values are for the characteristic carbonyl stretch.) |
The downfield shift of the aldehyde proton in the ¹H NMR spectrum is a key indicator of its electrophilicity. The C4 and C2 aldehydes typically appear further downfield than the C3 isomer due to the strong deshielding effect from the ring nitrogen.
Reactivity in Practice: Synthetic Utility
The true value of these isomers lies in their application as synthetic intermediates. The aldehyde functionality is a gateway to countless transformations.
dot
Caption: Orthogonal synthesis using this compound.
The Wittig Reaction: A Case Study in Olefination
The Wittig reaction, which converts aldehydes into alkenes, is a fundamental transformation where quinoline aldehydes are frequently employed.[16][17][18] The choice of the Wittig reagent (stabilized or non-stabilized ylide) dictates the reaction conditions and the stereoselectivity of the resulting alkene.[16][19]
Protocol 1: Synthesis of (E)-1-(8-Bromoquinolin-4-yl)alkene using a Stabilized Ylide
-
Rationale: Stabilized ylides (e.g., those containing an ester group) are less reactive and generally favor the formation of the thermodynamically more stable (E)-alkene. The reaction can often be run under milder, non-basic conditions.[16][19]
-
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the stabilized phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate) (1.1 eq) in anhydrous toluene (10 mL per mmol of aldehyde).
-
Substrate Addition: Add this compound (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purification: Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure (E)-alkene product.
-
Building the Core: The Doebner-von Miller Reaction
For accessing the quinoline core itself, particularly with specific substitution patterns, the Doebner-von Miller reaction is a classic and robust method.[4][20][21] It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.
Protocol 2: Synthesis of a Substituted Quinoline via Doebner-von Miller Reaction
-
Rationale: This acid-catalyzed cyclization is a powerful tool for building the quinoline ring system from simple precursors. The primary challenge is often the polymerization of the unsaturated carbonyl compound, which can be mitigated by careful control of reaction conditions.[22]
-
Step-by-Step Methodology:
-
Acidic Medium Preparation: In a round-bottom flask equipped with a reflux condenser, add the substituted aniline (e.g., 2-bromoaniline) (1.0 eq) to a solution of concentrated hydrochloric acid and water.
-
Reactant Addition: While stirring vigorously, add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) (2.5 eq) dropwise. An oxidant, such as the aniline itself or an added agent like arsenic pentoxide or nitrobenzene, is required for the final aromatization step.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction mixture will typically darken significantly. Monitor by TLC if possible.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield the substituted quinoline.
-
Conclusion and Future Outlook
The isomeric landscape of quinoline aldehydes is a clear demonstration of the principle that structure dictates function. While all isomers serve as valuable synthetic precursors, This compound stands out due to its dual-handle nature. The highly reactive C4-aldehyde allows for a plethora of classical carbonyl transformations, while the C8-bromo position provides an orthogonal site for modern cross-coupling chemistry. This combination allows for rapid and divergent synthesis of complex molecular architectures.
For researchers and drug development professionals, the choice of isomer is a critical strategic decision. The enhanced reactivity of the 2- and 4-carbaldehydes makes them ideal for nucleophilic additions, whereas the milder nature of the 3-carbaldehyde might be preferred in a poly-functionalized molecule to achieve selectivity. The addition of the 8-bromo group elevates the 4-carbaldehyde isomer from a simple building block to a powerful scaffold for combinatorial chemistry and the exploration of structure-activity relationships, solidifying its role as a key intermediate in the ongoing quest for novel therapeutics and functional materials.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Buy Quinoline-4-carbaldehyde | 4363-93-3 [smolecule.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound [synhet.com]
- 13. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. PubChemLite - this compound (C10H6BrNO) [pubchemlite.lcsb.uni.lu]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. synarchive.com [synarchive.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Bioactive Landscape: A Comparative Analysis of Bromoquinoline Carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the substitution pattern of a molecule can dramatically alter its biological profile. This guide offers a deep dive into the comparative biological activities of bromoquinoline carbaldehyde isomers, a class of compounds demonstrating significant potential in anticancer and antimicrobial research. Understanding the nuanced differences conferred by the specific placement of the bromo and carbaldehyde groups on the quinoline scaffold is paramount for the rational design of next-generation therapeutic agents.[1] This document synthesizes available experimental data, elucidates the underlying structure-activity relationships (SAR), and provides detailed protocols for the evaluation of these compounds.
The Critical Influence of Isomerism on Biological Efficacy
The quinoline ring is a privileged scaffold in drug discovery, known to be a key component in a variety of therapeutic agents.[2][3] The introduction of a bromine atom, a halogen known to enhance lipophilicity and modulate electronic properties, coupled with a reactive carbaldehyde group, creates a molecule with significant potential for biological interaction.[4] However, the specific isomeric arrangement of these functional groups is a critical determinant of the compound's ultimate biological effect.[1][5][6]
Our analysis of the existing literature reveals that the positions of the bromine and carbaldehyde substituents on the quinoline ring profoundly impact the anticancer and antimicrobial potency of these isomers.
Comparative Anticancer Activity
The antiproliferative potential of bromoquinoline derivatives is a burgeoning area of cancer research.[7][8] The cytotoxic effects of these compounds are highly dependent on the isomeric substitution pattern. For instance, studies have indicated that bromine atoms at the C-5 and C-7 positions can lead to significant inhibition of cancer cell proliferation, whereas substitutions at the C-3, C-6, and C-8 positions have, in some cases, shown no inhibitory activity.[1][7]
The carbaldehyde group, being a reactive moiety, can participate in various interactions with biological macromolecules, contributing to the overall cytotoxicity. Its position, in concert with the bromine atom, dictates the molecule's shape, polarity, and ability to bind to specific targets within cancer cells.
Table 1: Comparative Anticancer Activity of Bromoquinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6,8-dibromoquinoline | C6, HT29, HeLa | No inhibitory activity | [7][9] |
| 2 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | 15.4 - 26.4 | [7] |
| 3 | 6,8-dibromo-5-nitroquinoline | C6, HT29, HeLa | 24.1 - 50.0 | [7] |
| 4 | 5,7-dibromo-8-hydroxyquinoline | C6, HT29, HeLa | Potent activity reported | [7] |
| 5 | Quinoline-based dihydrazone derivative 3c | MCF-7 | 7.05 | [10] |
| 6 | Quinoline-based dihydrazone derivative 3b | MCF-7 | 7.016 | [10] |
Note: This table presents a selection of data from the literature to illustrate the impact of substitution patterns. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.
The data suggests that the presence of additional electron-withdrawing groups, such as a nitro group, can enhance anticancer potency.[7] Furthermore, the conversion of the carbaldehyde to a hydrazone derivative has been shown to yield compounds with significant cytotoxic activity.[10]
Comparative Antimicrobial Activity
Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties.[1] The position of the bromine atom can influence both the potency and the spectrum of activity against Gram-positive and Gram-negative bacteria.[1][3] The mechanism of action is often attributed to the chelation of metal ions essential for bacterial enzyme function.[1]
For example, certain quinoline-2-carbaldehyde hydrazone derivatives have been identified as promising antimicrobial agents.[2] The lipophilicity conferred by the bromine atom can facilitate the passage of the molecule through the bacterial cell membrane, enhancing its ability to reach intracellular targets.
Table 2: Antimicrobial Activity of Selected Bromoquinoline Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC) | Key Findings | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | E. coli, S. pyrogens, MRSA | MIC: 0.031 - 2 µg/mL | Potent activity against a range of bacteria, including resistant strains. | [11] |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus, M. tuberculosis | MIC: 2 µg/mL (S. aureus), 10 µg/mL (M. tuberculosis) | Potent anti-staphylococcal and anti-mycobacterial activity. | [12] |
| 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum activity reported | The bromoquinoline hydrazones showed a wide range of antimicrobial effects. | [3] |
Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency. Lower values indicate higher activity.
The available data underscores the potential of bromoquinoline carbaldehydes and their derivatives as a promising class of antimicrobial agents. Further investigation into the structure-activity relationships is crucial for the development of compounds with improved efficacy and a broader spectrum of activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity studies, detailed and standardized methodologies are essential.[1] The following are step-by-step protocols for key assays used to evaluate the anticancer and antimicrobial properties of bromoquinoline carbaldehyde isomers.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][13]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each bromoquinoline carbaldehyde isomer in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[13]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15][16]
Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[15]
Workflow Diagram:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of each bromoquinoline carbaldehyde isomer in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17]
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[14]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The comparative analysis of bromoquinoline carbaldehyde isomers reveals a compelling structure-activity relationship that governs their anticancer and antimicrobial properties. The position of the bromo and carbaldehyde substituents on the quinoline scaffold is a critical determinant of biological efficacy. While the available data provides valuable insights, a systematic investigation of a comprehensive library of isomers under standardized experimental conditions is warranted to fully elucidate the SAR. Such studies will be instrumental in the rational design and optimization of novel bromoquinoline carbaldehyde-based therapeutic agents with enhanced potency and selectivity. The detailed protocols provided herein offer a robust framework for the continued exploration of this promising class of bioactive molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic comparison of 8-bromoquinoline carbaldehyde isomers
An In-Depth Spectroscopic Guide to the Isomers of 8-Bromoquinoline Carbaldehyde
Abstract
8-Bromoquinoline carbaldehydes are a class of heterocyclic compounds pivotal in synthetic chemistry, serving as versatile precursors for pharmaceuticals and functional materials. The precise positioning of the carbaldehyde group on the quinoline scaffold dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. Consequently, unambiguous structural confirmation of a given isomer is a critical step in any research and development workflow. This guide provides a comprehensive spectroscopic comparison of key 8-bromoquinoline carbaldehyde isomers, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By delving into the causal relationships between isomeric structure and spectral output, this document equips researchers with the necessary framework to confidently identify and differentiate these important chemical entities.
Introduction: The Challenge of Isomer Differentiation
The quinoline ring system is a privileged scaffold in drug discovery. The introduction of a bromine atom at the C8 position and a carbaldehyde group at other positions on the ring creates a set of isomers with unique chemical fingerprints. While all isomers share the same molecular formula (C₁₀H₆BrNO) and mass, the spatial arrangement of the electron-withdrawing aldehyde and bromine substituents relative to the heterocyclic nitrogen atom leads to distinct electronic distributions. These subtle differences are magnified by spectroscopic techniques, providing a robust basis for structural elucidation.
This guide will focus on a comparative analysis of three representative isomers where the carbaldehyde group is positioned on the pyridine or benzene ring of the quinoline system:
-
8-bromoquinoline-2-carbaldehyde
-
8-bromoquinoline-5-carbaldehyde
-
8-bromoquinoline-7-carbaldehyde
We will explore how the proximity of the aldehyde to the nitrogen atom and the bromine atom creates characteristic shifts and patterns in their respective spectra.
Figure 1. Molecular structures of the three compared isomers of 8-bromoquinoline carbaldehyde.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures for each isomer, supported by experimental data and established principles of spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each proton and carbon atom.
Causality Behind Experimental Observations: The chemical shift of a nucleus in NMR is governed by the electron density around it. Electron-withdrawing groups, like the carbaldehyde (-CHO), deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The nitrogen atom in the quinoline ring also has a significant deshielding effect on adjacent protons (e.g., at C2 and C8). The interplay of these effects creates a unique ¹H and ¹³C NMR spectrum for each isomer.
¹H NMR Data Comparison
| Proton Position | 8-bromo-2-carbaldehyde | 8-bromo-5-carbaldehyde | 8-bromo-7-carbaldehyde | Rationale for Differences |
| Aldehyde (-CHO) | ~10.2 ppm | ~10.1 ppm | ~10.4 ppm | The aldehyde proton's environment is influenced by through-space and electronic effects of the entire ring system. |
| H2 | N/A | ~9.7 ppm | ~9.1 ppm | Strongly deshielded by the adjacent nitrogen. The presence of the aldehyde at C2 removes this proton. |
| H3 | ~8.3 ppm | ~7.8 ppm | ~7.6 ppm | Influenced by the adjacent aldehyde (in 2-CHO) or nitrogen. |
| H4 | ~8.2 ppm | ~8.9 ppm | ~8.8 ppm | Deshielded by the nitrogen atom across the ring. |
| H5 | ~7.9 ppm | N/A | ~8.0 ppm | The aldehyde at C5 removes this proton. |
| H6 | ~7.6 ppm | ~7.9 ppm | ~8.2 ppm | Its position relative to the bromine and aldehyde groups dictates its chemical shift. |
| H7 | ~8.0 ppm | ~8.2 ppm | N/A | The aldehyde at C7 removes this proton. |
Note: The chemical shifts are approximate and can vary based on the solvent used. Data is inferred from available spectra and spectral prediction tools.[1]
¹³C NMR Data Comparison
| Carbon Position | 8-bromo-2-carbaldehyde | 8-bromo-5-carbaldehyde | 8-bromo-7-carbaldehyde | Rationale for Differences |
| Aldehyde (-CHO) | ~193 ppm | ~192 ppm | ~191 ppm | The carbonyl carbon is highly deshielded; its exact shift is modulated by the electronic character of its attachment point. |
| C2 | ~152 ppm | ~155 ppm | ~150 ppm | Significantly deshielded by nitrogen. The direct attachment of the aldehyde in the 2-isomer has a strong effect. |
| C8 | ~125 ppm (C-Br) | ~120 ppm (C-Br) | ~128 ppm (C-Br) | The carbon bearing the bromine shows a characteristic shift, which is further influenced by the position of the aldehyde. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of functional groups. It is particularly useful for confirming the presence of the aldehyde group and observing how its electronic environment changes between isomers.
Causality Behind Experimental Observations: The stretching frequency of the carbonyl (C=O) bond in the aldehyde is highly sensitive to electronic effects. Electron-withdrawing groups attached to the aromatic ring tend to increase the C=O stretching frequency, while electron-donating groups decrease it. The position of the aldehyde relative to the electronegative nitrogen and bromine atoms will therefore modulate this frequency.
Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Aldehyde) | 1680 - 1710 cm⁻¹ | A strong, sharp peak. The exact position is isomer-dependent. For instance, the 2-carbaldehyde, being directly conjugated with the electronegative nitrogen, may show a different frequency compared to the 5- or 7-isomers.[2] |
| C-H Stretch (Aldehyde) | 2820 - 2850 cm⁻¹ and 2720 - 2750 cm⁻¹ | Two weak to medium bands characteristic of the aldehyde C-H bond (Fermi resonance). |
| C=C / C=N Stretch (Aromatic) | 1500 - 1620 cm⁻¹ | Multiple sharp bands indicating the quinoline ring system. |
| C-H Out-of-Plane Bending | 750 - 900 cm⁻¹ | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.[3] |
| C-Br Stretch | 500 - 650 cm⁻¹ | A weak to medium band in the fingerprint region confirming the presence of the bromo-substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While all isomers have the same molecular weight, their fragmentation pathways can sometimes differ.
Causality Behind Experimental Observations: The most critical diagnostic feature for these compounds in MS is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[4][5] The molecular formula C₁₀H₆BrNO corresponds to a molecular weight of approximately 235 g/mol (using ⁷⁹Br) and 237 g/mol (using ⁸¹Br).[6][7]
Key Mass Spectrometry Features
| Feature | Expected m/z | Interpretation |
| Molecular Ion Cluster | ~235 and ~237 | The presence of two peaks with a 2 Da difference and ~1:1 intensity ratio is a definitive indicator of a single bromine atom in the molecule.[8] |
| Loss of -CHO | [M-29]⁺ | A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), which has a mass of 29 Da. |
| Loss of Br | [M-79]⁺ / [M-81]⁺ | Loss of the bromine radical will result in a peak at m/z ~156. |
| Quinoline Core | Various fragments | Further fragmentation will yield ions corresponding to the stable quinoline ring system. |
Experimental Protocols
The following are generalized protocols. Researchers must adapt them to their specific instrumentation and sample characteristics.
General Analytical Workflow
Figure 2. General workflow for the spectroscopic identification of 8-bromoquinoline carbaldehyde isomers.
Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the 8-bromoquinoline carbaldehyde isomer. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a spectrometer with a proton frequency of at least 400 MHz for good signal dispersion. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[9]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient. Use 16-64 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum, correct the baseline, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the proton signals to determine relative proton counts.
Protocol for FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.
Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. Further dilute as needed for the specific ionization source.
-
Instrument Setup: The choice of ionization method is crucial. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to ensure detection of the molecular ion cluster and key fragments.
-
Data Analysis: Examine the spectrum for the characteristic [M]⁺ and [M+2]⁺ cluster to confirm the presence of bromine. Identify major fragment ions and propose fragmentation pathways to support the structure.
Conclusion
The differentiation of 8-bromoquinoline carbaldehyde isomers is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H NMR provides the most definitive evidence, with the chemical shifts of the aldehyde and aromatic protons serving as a unique fingerprint for each isomer's substitution pattern.
-
FTIR serves as a rapid and reliable method to confirm the presence of the crucial aldehyde functional group and offers clues to its electronic environment through the position of the C=O stretching band.
-
Mass Spectrometry unequivocally confirms the molecular formula and the presence of a bromine atom through the characteristic 1:1 isotopic cluster at m/z 235/237.
By combining the data from these orthogonal techniques, researchers and drug development professionals can achieve unambiguous structural assignment, ensuring the integrity and validity of their scientific endeavors.
References
- 1. 8-broMoquinoline-2-carbaldehyde(904886-25-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8-Bromoquinoline-7-carbaldehyde | C10H6BrNO | CID 89685797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reactivity comparison of 8-Bromoquinoline-4-carbaldehyde and 8-chloroquinoline-4-carbaldehyde
An In-Depth Comparative Guide to the Reactivity of 8-Bromoquinoline-4-carbaldehyde and 8-Chloroquinoline-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy and overall efficiency. The quinoline scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are versatile intermediates.[1][2] This guide provides a detailed, data-driven comparison of two closely related building blocks: this compound and 8-Chloroquinoline-4-carbaldehyde. We will dissect their reactivity at both the C-X (halogen) bond and the C4-aldehyde, offering field-proven insights to guide your experimental design.
Foundational Principles: Electronic and Steric Influences
The reactivity of these two isomers is primarily dictated by the fundamental properties of the carbon-halogen bond and the electronic influence of the halogen on the quinoline ring system.
-
Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is inherently weaker than the C-Cl bond (~340 kJ/mol). This difference is the principal driver for the enhanced reactivity of the bromo-derivative in reactions involving the cleavage of this bond, most notably in palladium-catalyzed cross-coupling reactions.
-
Leaving Group Ability: Bromide is a better leaving group than chloride due to its larger size and greater polarizability. This factor also contributes to the faster reaction rates observed for this compound in many substitution and coupling reactions.
-
Electronic Effects: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This results in a stronger inductive electron-withdrawing effect from the chlorine atom. This subtle electronic difference can influence the electrophilicity of the quinoline ring and, consequently, the reactivity of the aldehyde group at the C4 position. The quinoline ring system is generally electron-deficient, a characteristic that is modulated by the nature of its substituents.[2]
Comparative Reactivity at the C-X Bond: Palladium-Catalyzed Cross-Coupling
The most significant difference in reactivity between these two compounds is observed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C bonds.[3] The general order of reactivity for aryl halides in these transformations is I > Br >> Cl.[4] This is primarily because the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboronic acid or ester.[5][6]
Expected Outcome: this compound is expected to undergo Suzuki-Miyaura coupling under significantly milder conditions (e.g., lower temperatures, shorter reaction times, lower catalyst loading) than its chloro- a nalogue. Aryl chlorides often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[2][7][8]
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 8-Chloroquinoline-4-carbaldehyde | Rationale |
| Reaction Time | Shorter (e.g., 2-4 hours) | Longer (e.g., 12-24 hours) | Faster oxidative addition with C-Br bond. |
| Temperature | Lower (e.g., 80 °C) | Higher (e.g., 100-120 °C) | Higher energy barrier for C-Cl bond activation. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Requires more active catalysts/ligands (e.g., SPhos, XPhos) | Aryl chlorides are less reactive.[2][7] |
| Typical Yield | High | Moderate to High (highly condition-dependent) | More efficient and cleaner conversion. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 8-haloquinoline-4-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 10 mL).
-
Reaction: Heat the mixture with stirring at the desired temperature (e.g., 80 °C for the bromo-compound, 100 °C for the chloro-compound) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[9][10][11] This reaction typically requires both palladium and copper(I) co-catalysts.[12][13]
Expected Outcome: Similar to the Suzuki coupling, the C-Br bond of this compound will react much more readily than the C-Cl bond. Achieving successful Sonogashira coupling with the chloro-derivative often necessitates higher temperatures and can lead to side reactions if not carefully optimized.
Table 2: Predicted Comparative Performance in Sonogashira Coupling
| Parameter | This compound | 8-Chloroquinoline-4-carbaldehyde | Rationale |
| Reaction Time | Shorter (e.g., 1-3 hours) | Longer (e.g., >12 hours) | C-Br bond is more susceptible to oxidative addition. |
| Temperature | Room Temp to 60 °C | Higher (e.g., 80-110 °C) | C-Cl bond activation requires more thermal energy. |
| Catalyst System | Standard Pd/Cu catalysts | May require specialized ligands or higher catalyst loading | Overcoming the high activation barrier of C-Cl bond. |
| Typical Yield | High | Low to Moderate | Risk of catalyst deactivation and side reactions at high temps. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under argon, add 8-haloquinoline-4-carbaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a suitable solvent like degassed THF or DMF (10 mL).
-
Reagent Addition: Add a degassed amine base (e.g., triethylamine, 3.0 mmol), followed by the dropwise addition of the terminal alkyne (1.1 mmol).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature for the bromo-compound, 90 °C for the chloro-compound) until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Diagram: Sonogashira Catalytic Cycle
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Reactivity at the C4-Aldehyde: Nucleophilic Addition
The formyl group at the C4 position is a key handle for further synthetic elaboration, primarily through nucleophilic addition reactions.[1][14][15] Here, the electronic differences between bromine and chlorine become more relevant.
Theoretical Considerations: The aldehyde's reactivity is governed by the electrophilicity of the carbonyl carbon. A stronger electron-withdrawing group on the quinoline ring will increase this electrophilicity, making it more susceptible to nucleophilic attack. Since chlorine is more electronegative than bromine, 8-chloroquinoline-4-carbaldehyde is expected to be slightly more reactive towards nucleophiles at the aldehyde position than its bromo counterpart. However, this difference is generally much less pronounced than the reactivity gap at the C-X bond.
Representative Reaction: Reductive Amination
Reductive amination involves the initial formation of an imine via nucleophilic attack of an amine on the aldehyde, followed by reduction to the corresponding amine.
Expected Outcome: A slightly faster rate of imine formation may be observed with 8-chloroquinoline-4-carbaldehyde due to the enhanced electrophilicity of its carbonyl carbon.
Table 3: Predicted Comparative Performance in Reductive Amination
| Parameter | This compound | 8-Chloroquinoline-4-carbaldehyde | Rationale |
| Rate of Imine Formation | Slightly Slower | Slightly Faster | Higher electronegativity of Cl increases carbonyl electrophilicity. |
| Overall Reaction Time | Likely very similar | Likely very similar | The rate difference is subtle and may not significantly impact overall time. |
| Yield | High | High | Both are generally efficient transformations. |
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 8-haloquinoline-4-carbaldehyde (1.0 mmol) and a primary amine (1.1 mmol) in a suitable solvent like methanol or dichloroethane (10 mL). Add a catalytic amount of acetic acid (1-2 drops).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.
-
Reduction: Once imine formation is complete, cool the mixture to 0 °C and add a reducing agent (e.g., sodium borohydride, NaBH₄, 1.5 mmol) portion-wise.
-
Work-up: After the reduction is complete, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Diagram: Reductive Amination Workflow
Caption: A two-step workflow for the reductive amination of quinoline-4-carbaldehydes.
Physicochemical Properties for the Bench Scientist
A summary of key physicochemical properties is essential for experimental planning, from calculating molar equivalents to predicting chromatographic behavior.
Table 4: Physicochemical Property Comparison
| Property | This compound | 8-Chloroquinoline-4-carbaldehyde | Data Source |
| Molecular Formula | C₁₀H₆BrNO | C₁₀H₆ClNO | [16] |
| Molecular Weight | 236.07 g/mol | 191.61 g/mol | [17] |
| Exact Mass | 234.9633 Da | 191.0138 Da | [17] |
| XLogP3 | 2.6 | ~2.7 (estimated) | [16] |
| Appearance | Solid | Solid | General |
| CAS Number | 898391-87-2 | 1781473-10-6 | [17] |
Conclusion and Strategic Recommendations
The choice between this compound and 8-chloroquinoline-4-carbaldehyde is a strategic one that hinges on the intended synthetic route.
-
For C-C Bond Formation at Position 8: This compound is the unequivocally superior choice. Its significantly higher reactivity in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira allows for milder conditions, shorter reaction times, and often higher yields. The use of the chloro-analogue should be reserved for cases where the bromo-compound is unavailable or when a more robust C-X bond is required to survive other transformations.
-
For Reactions at the Aldehyde Group: The reactivity difference is minimal. The 8-chloroquinoline-4-carbaldehyde may offer a slight kinetic advantage in nucleophilic additions due to electronic effects, but this is unlikely to be a deciding factor in most synthetic plans. Both substrates are highly effective for transformations like reductive amination, Wittig reactions, and condensations.
Strategic Insight: A powerful synthetic strategy could involve using the bromo-derivative to perform a cross-coupling reaction first, leveraging its high reactivity, and then modifying the aldehyde in a subsequent step. Conversely, if the halogen at position 8 is intended to be a site for a later, more forcing reaction, starting with the less reactive chloro-derivative would be the more prudent choice.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. PubChemLite - this compound (C10H6BrNO) [pubchemlite.lcsb.uni.lu]
- 17. echemi.com [echemi.com]
A Comparative Guide to the Purity Analysis of Synthesized 8-Bromoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic efficacy. 8-Bromoquinoline-4-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules, is no exception. Its purity directly influences the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity in Synthesis
The synthetic route to this compound, often involving multi-step reactions, can introduce a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. The presence of such impurities, even in trace amounts, can have significant consequences, ranging from reduced yields in subsequent synthetic steps to altered biological activity and potential toxicity in the final drug product. Therefore, a robust analytical strategy employing orthogonal methods is essential to ensure the compound meets the stringent purity requirements of >95% typically mandated for biologically tested compounds.[1]
A Multi-faceted Approach to Purity Determination
A comprehensive purity assessment of this compound necessitates a combination of chromatographic and spectroscopic techniques. While chromatographic methods excel at separating and quantifying impurities, spectroscopic techniques provide invaluable structural information, confirming the identity of the target compound and its contaminants.[2] This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For a compound like this compound, a reversed-phase HPLC method is typically the most effective approach.
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobicity, which allows for good retention and separation of moderately polar aromatic compounds like our target molecule. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the compound and its potential impurities from the column. A gradient elution is often preferred over an isocratic one to ensure the separation of compounds with a wider range of polarities, from non-polar by-products to more polar starting materials. UV detection is highly suitable for this compound due to the chromophoric nature of the quinoline ring system.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm[4]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool
TLC is an invaluable technique for rapid, qualitative assessment of reaction progress and purity.[5][6] Its simplicity and low cost make it an ideal first-line method for analyzing fractions from column chromatography and for quickly screening for the presence of major impurities.[5]
Causality Behind Experimental Choices
For quinoline derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[7] The addition of a small amount of a basic modifier like triethylamine can help to prevent "tailing" of the spots on the silica gel plate, which is particularly useful for basic compounds like quinolines.[7] Visualization under UV light is effective due to the aromatic nature of the compound.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v) with 0.5% Triethylamine.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a volatile solvent like dichloromethane.
-
Procedure:
-
Spot the dissolved sample onto the baseline of the TLC plate using a capillary tube.
-
Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Retention Factor (Rf) Calculation: The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Data Interpretation
A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The Rf value can be used for comparison with a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[1][8][9] It provides detailed information about the chemical environment of each proton in the molecule, allowing for the identification of the desired product and any structurally related impurities.
Causality Behind Experimental Choices
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds as it is relatively inert and dissolves a wide range of samples. The use of an internal standard with a known concentration and a signal that does not overlap with the analyte's signals is crucial for quantitative analysis.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃ with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of CDCl₃.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation
The ¹H NMR spectrum of pure this compound should exhibit characteristic signals corresponding to the aromatic protons and the aldehyde proton. The presence of unexpected signals suggests the presence of impurities. The purity can be estimated by comparing the integration of the signals from the main compound to those of the impurities. For a more accurate quantitative assessment, qNMR methods involving the use of an internal standard of known purity are employed.[10]
Mass Spectrometry (MS): Precise Molecular Weight Determination
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying impurities.[11][12] When coupled with a separation technique like HPLC (LC-MS), it becomes a highly powerful method for impurity profiling.[13][14]
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and moderately polar compounds like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an HPLC separation.
Data Interpretation
The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound (expected m/z = 235.96 for [C₁₀H₆BrNO + H]⁺). The presence of other peaks may indicate impurities or fragments. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] For this compound, it is particularly useful for confirming the presence of the key carbonyl (C=O) group of the aldehyde.
Causality Behind Experimental Choices
The characteristic stretching vibration of the carbonyl group in an aromatic aldehyde typically appears in a specific region of the IR spectrum.[17][18][19] The presence of this strong absorption band provides strong evidence for the successful synthesis of the target aldehyde.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation
The FTIR spectrum of this compound should display a strong absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.[17] Other characteristic peaks for the aromatic C-H and C=C bonds should also be present. The absence of certain peaks, such as a broad O-H stretch, can confirm the absence of corresponding impurities like carboxylic acids.
Comparative Summary of Analytical Techniques
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Quantitative purity, detection and quantification of impurities | High resolution, high sensitivity, excellent for quantitative analysis[3] | Requires a suitable chromophore for UV detection, method development can be time-consuming |
| TLC | Differential partitioning on a planar stationary phase | Qualitative purity, rapid screening | Simple, fast, low cost, good for reaction monitoring[6] | Lower resolution and sensitivity than HPLC, not inherently quantitative |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of impurities, quantitative purity (qNMR) | Provides detailed structural information, non-destructive[1] | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, identification of impurities | High sensitivity and specificity, provides molecular formula with high resolution MS[11][15] | Not inherently quantitative without standards, may not distinguish isomers |
| FTIR Spectroscopy | Vibrational transitions of functional groups | Presence of key functional groups | Rapid, non-destructive, good for confirming functional groups[20] | Provides limited information on the overall purity, not suitable for complex mixtures |
Visualizing the Purity Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.
Conclusion
The purity analysis of synthesized this compound is a critical undertaking that demands a strategic and multi-faceted analytical approach. No single technique is sufficient to provide a complete picture of the compound's purity. A combination of high-resolution chromatographic separation with HPLC, rapid screening with TLC, and detailed structural elucidation and confirmation with NMR, MS, and FTIR spectroscopy provides a self-validating system for robust purity assessment. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can ensure the quality and reliability of their synthesized intermediates, paving the way for successful drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. ijpsr.com [ijpsr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.pg.edu.pl [chem.pg.edu.pl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. airquality.ucdavis.edu [airquality.ucdavis.edu]
A Researcher's Guide to Confirming the Regioselectivity of 8-Bromoquinoline Formylation
For Researchers, Scientists, and Drug Development Professionals
The formylation of quinoline scaffolds is a critical step in the synthesis of a vast array of pharmacologically active compounds and functional materials. The introduction of a formyl (-CHO) group provides a versatile handle for further molecular elaboration. However, the inherent electronic properties of the quinoline ring system present a significant challenge in controlling the regioselectivity of electrophilic substitution reactions, such as formylation. This guide provides an in-depth technical comparison of common formylation methods for 8-bromoquinoline and a detailed protocol for confirming the resulting regioselectivity using nuclear magnetic resonance (NMR) spectroscopy.
The Challenge of Regioselectivity in Quinoline Formylation
Electrophilic aromatic substitution on the quinoline ring is generally favored on the benzene ring portion, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. Theoretical and experimental evidence indicates that substitution occurs preferentially at the C5 and C8 positions.[1][2][3] When the C8 position is blocked, as in the case of 8-bromoquinoline, the primary sites for electrophilic attack are the C5 and C6 positions. The directing effects of the bromine atom and the quinoline nitrogen atom, along with the reaction conditions, will ultimately determine the major regioisomer produced.
This guide will focus on two classical and widely used formylation methods: the Vilsmeier-Haack reaction and the Duff reaction.
Comparison of Formylation Methods
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) | Hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol-boric acid or trifluoroacetic acid) |
| Electrophile | Chloroiminium ion (Vilsmeier reagent) | Iminium ion derived from HMTA |
| Substrate Scope | Generally applicable to electron-rich aromatic and heteroaromatic compounds.[4] | Primarily used for the ortho-formylation of phenols and anilines.[5][6][7] |
| Reaction Conditions | Typically mild, often conducted at or below room temperature. | Generally requires heating (150-160 °C). |
| Yields | Often provides good to excellent yields. | Can be inefficient with moderate yields.[5] |
| Regioselectivity | Influenced by both electronic and steric factors. | Strongly directs formylation to the position ortho to an activating group.[5] |
For 8-bromoquinoline, the Vilsmeier-Haack reaction is generally the more versatile and higher-yielding approach. The Duff reaction's requirement for a strongly activating group, which the bromine at C8 is not, makes it a less favorable option.
Experimental Workflow for Synthesis and Characterization
The following workflow outlines the key steps in the formylation of 8-bromoquinoline and the subsequent confirmation of the product's regioselectivity.
Figure 1. General workflow for the synthesis and characterization of formylated 8-bromoquinoline.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 8-Bromoquinoline
This protocol is adapted from established procedures for the formylation of related quinoline derivatives.
Materials:
-
8-Bromoquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the solid Vilsmeier reagent should be observed.
-
Reaction with 8-Bromoquinoline: Cool the Vilsmeier reagent mixture back to 0 °C. Add a solution of 8-bromoquinoline (1 equivalent) in anhydrous DCM dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the formylated product(s).
Confirming Regioselectivity: A Spectroscopic Approach
The primary tool for unambiguously determining the position of the formyl group on the 8-bromoquinoline scaffold is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the ¹H and ¹³C NMR spectra, we can deduce the substitution pattern.
Predicted NMR Data for Potential Isomers
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) for 8-bromo-5-quinolinecarboxaldehyde | Predicted δ (ppm) for 8-bromo-6-quinolinecarboxaldehyde | Key Differentiating Features |
| H-2 | ~8.9-9.1 (dd) | ~8.8-9.0 (dd) | Minor differences expected. |
| H-3 | ~7.5-7.7 (dd) | ~7.4-7.6 (dd) | Minor differences expected. |
| H-4 | ~8.2-8.4 (dd) | ~8.1-8.3 (dd) | Minor differences expected. |
| H-6 | ~8.0-8.2 (d) | - | Absence of H-6 signal in the 6-formyl isomer. |
| H-7 | ~7.8-8.0 (d) | ~8.3-8.5 (s) | Singlet for H-7 in the 6-formyl isomer due to lack of adjacent proton. |
| CHO | ~10.2-10.5 (s) | ~10.1-10.4 (s) | The aldehyde proton will be a sharp singlet in both isomers. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) for 8-bromo-5-quinolinecarboxaldehyde | Predicted δ (ppm) for 8-bromo-6-quinolinecarboxaldehyde | Key Differentiating Features |
| C-2 | ~151-153 | ~150-152 | Minor differences expected. |
| C-3 | ~122-124 | ~121-123 | Minor differences expected. |
| C-4 | ~136-138 | ~135-137 | Minor differences expected. |
| C-4a | ~148-150 | ~147-149 | Minor differences expected. |
| C-5 | ~128-130 (quaternary) | ~130-132 (CH) | Quaternary C-5 in the 5-formyl isomer. |
| C-6 | ~133-135 (CH) | ~135-137 (quaternary) | Quaternary C-6 in the 6-formyl isomer. |
| C-7 | ~129-131 (CH) | ~138-140 (CH) | Significant downfield shift of C-7 in the 6-formyl isomer. |
| C-8 | ~125-127 (quaternary) | ~124-126 (quaternary) | Minor differences expected. |
| C-8a | ~142-144 (quaternary) | ~141-143 (quaternary) | Minor differences expected. |
| CHO | ~191-193 | ~190-192 | Aldehyde carbon in a characteristic downfield region.[9] |
Interpreting the Spectra to Determine the Regioisomer
The key to distinguishing between the 5-formyl and 6-formyl isomers lies in the analysis of the aromatic region of the ¹H NMR spectrum and the identification of quaternary carbons in the ¹³C NMR spectrum.
-
¹H NMR Analysis:
-
8-bromo-5-quinolinecarboxaldehyde: The spectrum will show two doublets in the downfield region corresponding to H-6 and H-7, each coupled to the other.
-
8-bromo-6-quinolinecarboxaldehyde: The most telling feature will be the presence of a singlet in the aromatic region for H-7, as it has no adjacent proton to couple with. The signal for H-6 will be absent.
-
-
¹³C NMR Analysis (with DEPT):
-
A DEPT-135 or DEPT-90 experiment will be instrumental in distinguishing between protonated and non-protonated carbons.
-
8-bromo-5-quinolinecarboxaldehyde: The C-5 signal will be absent in a DEPT-135 spectrum, confirming it as a quaternary carbon.
-
8-bromo-6-quinolinecarboxaldehyde: The C-6 signal will be absent in a DEPT-135 spectrum, confirming its quaternary nature.
-
The Underlying Chemical Principles of Regioselectivity
The observed regioselectivity can be rationalized by considering the electronic effects within the 8-bromoquinoline molecule. The formylation reaction is an electrophilic aromatic substitution. The Vilsmeier reagent, a relatively weak electrophile, will attack the position of highest electron density.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 8-Bromoquinoline-4-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: Beyond a Single Spectrum
In the landscape of pharmaceutical development and high-stakes chemical research, the unambiguous identification and purity assessment of a synthetic intermediate like 8-Bromoquinoline-4-carbaldehyde is not a mere formality; it is the bedrock of reproducible science. This guide moves beyond the siloed interpretation of individual analytical techniques. We will explore the concept of cross-validation , a holistic approach where a matrix of orthogonal analytical methods is employed to build a self-validating and unimpeachable data package.
This compound is a versatile heterocyclic building block, valuable in the synthesis of novel chemical entities.[1] Its reactivity is dictated by the interplay of the electron-withdrawing aldehyde, the bromine substituent, and the quinoline core. An impurity, an isomeric misidentification, or an uncharacterized adduct can derail a multi-stage synthesis, compromise biological data, or create regulatory hurdles. Therefore, we will treat the characterization of this molecule not as a checklist, but as an integrated, multi-technique investigation designed to be scientifically sound and regulatorily robust.
This guide is structured to demonstrate how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are woven together to confirm identity, structure, and purity. We will also demonstrate the power of this approach by comparing our target analyte with a structurally similar alternative, 5-Bromoquinoline-8-carbaldehyde , to highlight the importance of specificity in analytical validation.
Physicochemical Profile of the Analyte
A foundational understanding of the molecule's basic properties is the starting point for any analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO | [2] |
| Molecular Weight | 236.06 g/mol | [3] |
| Monoisotopic Mass | 234.96328 Da | [2] |
| Appearance | Expected to be a solid | |
| CAS Number | 898391-87-2 | [3] |
The Analytical Matrix: An Integrated Workflow
The core principle of cross-validation is that no single technique provides the complete picture. Instead, each method interrogates a different molecular attribute, and their combined data provide a synergistic and comprehensive confirmation of the analyte's profile.
Structural Elucidation: NMR and Mass Spectrometry
The first objective is to confirm the fundamental structure: what is the elemental composition and how are the atoms connected? High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are the primary tools for this task.
Mass Spectrometry: Confirming the Foundation
Expertise & Experience: We start with HRMS, not just standard MS. Why? Because HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula. This is a critical first step that validates the expected molecular composition and immediately flags any major discrepancies, such as unexpected adducts or a fundamentally incorrect product.
Expected Data for this compound:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Ion: [M+H]⁺
-
Calculated Exact Mass ([C₁₀H₇BrNO]⁺): 235.9709
-
Key Feature: The presence of a bromine atom results in a characteristic isotopic pattern. The M and M+2 peaks ([⁷⁹Br] and [⁸¹Br] isotopes) will appear with a nearly 1:1 intensity ratio, providing unambiguous evidence for the presence of a single bromine atom.
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: If HRMS is the foundation, NMR is the architectural blueprint. It reveals the precise connectivity of atoms. We employ both ¹H and ¹³C NMR. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and its higher boiling point, which is useful for variable temperature studies if needed.
¹H NMR - Expected Chemical Shifts and Couplings: The spectrum is predicted to show distinct signals in the aromatic and aldehyde regions. The aldehyde proton will be a singlet and significantly downfield (around 10 ppm) due to the deshielding effect of the carbonyl group. The protons on the quinoline core will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.
¹³C NMR - Expected Chemical Shifts: The carbon spectrum will corroborate the ¹H data. The most downfield signal will be the aldehyde carbon (~190-195 ppm). The spectrum will also show the expected number of aromatic carbons, with the carbon atom attached to the bromine (C8) showing a characteristic shift.
Data Cross-Validation in Action:
-
The molecular formula from HRMS (C₁₀H₆BrNO) is confirmed by the NMR data: the integration of the ¹H NMR spectrum sums to 6 protons, and the ¹³C NMR spectrum shows 10 distinct carbon signals.
-
The presence of the aldehyde functional group is confirmed by the downfield proton signal at ~10 ppm in the ¹H NMR and the carbonyl carbon signal at ~193 ppm in the ¹³C NMR .
| Technique | Parameter | Expected Result for this compound | Cross-Validation Point |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | 235.9709 ± 5 ppm | Confirms elemental formula C₁₀H₆BrNO. |
| Isotopic Pattern | M, M+2 peaks in ~1:1 ratio | Confirms the presence of one bromine atom. | |
| ¹H NMR | Aldehyde Proton (CHO) | ~10.1 ppm (singlet) | Confirms aldehyde functional group. |
| Aromatic Protons | 6 protons in the aromatic region (~7.5 - 9.5 ppm) | Matches proton count from formula. | |
| ¹³C NMR | Aldehyde Carbon (C=O) | ~193 ppm | Confirms aldehyde functional group. |
| Total Carbon Signals | 10 signals | Matches carbon count from formula. |
Functional Group Confirmation: Infrared (IR) Spectroscopy
Trustworthiness: IR spectroscopy provides a rapid and reliable "fingerprint" of the molecule's functional groups.[4] While NMR and MS define the atomic framework, IR confirms the presence of specific bond types, acting as a crucial, orthogonal validation step. A discrepancy here—for example, the absence of a strong carbonyl stretch—would immediately invalidate the structural assignment from NMR and MS.
Expected Key Absorptions:
-
~1700-1715 cm⁻¹ (strong, sharp): This is the characteristic C=O (carbonyl) stretching vibration of the aromatic aldehyde. Its position confirms conjugation with the quinoline ring.[5]
-
~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, sharp): These are the Fermi resonance doublet peaks characteristic of the C-H stretch of an aldehyde proton, a highly diagnostic feature.
-
~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.
-
~1600, ~1570, ~1480 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations within the quinoline aromatic system.
-
~550-750 cm⁻¹ (medium to strong): C-Br stretching vibration.
The IR spectrum provides a self-validating system. The presence of the strong carbonyl peak alongside the aldehyde C-H stretch peaks provides redundant, confirmatory evidence for the aldehyde group.
Purity and Identity Confirmation: HPLC
Expertise & Experience: Purity is not an afterthought; it is a critical quality attribute. HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. The choice of column and mobile phase is paramount and is based on the analyte's polarity. This compound is a moderately polar, aromatic compound, making a C18 reversed-phase column an excellent starting point.
A properly validated HPLC method, adhering to ICH Q2(R2) guidelines, provides trustworthy data on purity, identity (via retention time), and can be used to quantify the analyte.[6][7][8]
Key Validation Parameters for an HPLC Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or isomers.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation Point: The HPLC-UV analysis should show a single major peak, accounting for ≥98% of the total peak area (a typical purity threshold for a synthetic intermediate). The presence of any significant secondary peaks would contradict the purity suggested by a "clean" NMR spectrum and would require further investigation (e.g., by HPLC-MS) to identify the impurity.
Comparative Analysis: Distinguishing Isomers
To truly demonstrate the specificity and power of this multi-technique approach, we will compare the expected data for our target analyte with a potential isomeric impurity: 5-Bromoquinoline-8-carbaldehyde .
| Analytical Technique | This compound (Target) | 5-Bromoquinoline-8-carbaldehyde (Alternative) | Key Differentiator |
| HRMS | [M+H]⁺ = 235.9709 | [M+H]⁺ = 235.9709 | None. Mass and formula are identical. |
| IR Spectroscopy | Strong C=O stretch ~1705 cm⁻¹ | Strong C=O stretch ~1700 cm⁻¹ | Minimal. Functional groups are identical; fingerprint regions may differ slightly but are not reliable for primary differentiation. |
| ¹H NMR | Protons show specific coupling patterns based on their relative positions (ortho, meta, para) to the aldehyde and bromine. | Protons exhibit a completely different set of chemical shifts and J-coupling constants due to the different electronic environment. | High. The unique spin system of each isomer provides a definitive structural fingerprint. |
| HPLC | A characteristic retention time (e.g., t_R1) based on its polarity. | A different retention time (t_R2), as the change in substituent position alters the molecule's overall polarity and interaction with the stationary phase. | High. Provides excellent separation, allowing for the quantification of each isomer in a mixture. |
This comparison underscores a critical lesson: while MS and IR confirm that a sample could be a bromoquinoline carbaldehyde, only NMR and a specific, validated HPLC method can definitively confirm the correct isomer and determine its purity relative to other isomers.
Detailed Experimental Protocols
The following protocols are presented as a template for robust analytical testing, grounded in the principles of the ICH Q2(R2) guideline.[6]
Protocol 1: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol. Dilute 1:100 with 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical [M+H]⁺ mass (235.9709).
-
Verify the mass accuracy is within ± 5 ppm.
-
Confirm the presence of the M+2 isotopic peak at m/z 237.9688 with an intensity ratio of approximately 1:1 relative to the M peak.
-
Trustworthiness Check: The instrument must be calibrated using a known standard immediately prior to analysis to ensure mass accuracy.
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Processing:
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H spectrum and assign peaks based on chemical shift, multiplicity, and coupling constants.
-
Assign peaks in the ¹³C spectrum.
-
Expertise Check: Compare the observed shifts and coupling patterns to predicted values or literature data for analogous quinoline structures to ensure the assignment is chemically sound.[9][10]
-
Protocol 3: HPLC Method for Purity Assessment
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in 50:50 acetonitrile:water.
-
Validation Procedure (Abbreviated):
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. This ensures the system is performing correctly.[8]
-
Specificity: Inject the sample and a blank. Spike the sample with a known related substance (e.g., the alternative isomer) to demonstrate baseline separation.
-
Purity Calculation: Perform an area percent calculation for the main peak relative to all other peaks in the chromatogram.
-
Conclusion
The analytical characterization of a key synthetic intermediate like this compound is a multi-faceted process that demands more than a single data point. A robust, cross-validated data package, built upon the orthogonal strengths of HRMS, NMR, IR, and validated HPLC, provides an unassailable confirmation of structure, identity, and purity. This integrated approach, grounded in the principles of scientific integrity and regulatory guidelines like ICH Q2(R2), ensures that the material is fit for its intended purpose. By understanding the "why" behind each experimental choice and leveraging the synergistic nature of these techniques, researchers and drug developers can build a foundation of analytical certainty that supports successful and reproducible scientific outcomes.
References
- 1. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. compoundchem.com [compoundchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of 8-Bromoquinoline-4-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of functionalized heterocyclic scaffolds is a cornerstone of innovation. 8-Bromoquinoline-4-carbaldehyde is a key building block, offering a versatile handle for the elaboration of more complex molecules with potential therapeutic applications. This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable intermediate, grounded in mechanistic principles and supported by experimental insights.
Introduction: Strategic Importance of this compound
The quinoline motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of a bromine atom at the 8-position and a formyl group at the 4-position of the quinoline ring system provides two orthogonal points for further chemical modification. The bromine atom is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The aldehyde functionality serves as a versatile precursor for the synthesis of imines, alcohols, carboxylic acids, and other functional groups, enabling the exploration of a broad chemical space.
This guide will focus on two principal and divergent synthetic strategies for the preparation of this compound:
-
Late-Stage Formylation: Introduction of the aldehyde onto a pre-formed 8-bromoquinoline core via the Vilsmeier-Haack reaction.
-
Oxidation of a Methyl Precursor: Synthesis of 8-bromo-4-methylquinoline followed by selective oxidation of the methyl group to the desired aldehyde using selenium dioxide (Riley Oxidation).
A third, indirect route involving the synthesis and subsequent reduction of 8-bromoquinoline-4-carboxylic acid will also be considered.
Method 1: Vilsmeier-Haack Formylation of 8-Bromoquinoline
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]
Mechanistic Rationale
The reaction proceeds via the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich quinoline ring. In the case of 8-bromoquinoline, the electron-donating character of the nitrogen atom directs electrophilic substitution to the 2- and 4-positions of the pyridine ring. While substitution at the 2-position is possible, the 4-position is generally favored. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a generalized protocol adapted from procedures for similar quinoline systems.[3][4]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 8-bromoquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Method 2: Oxidation of 8-Bromo-4-methylquinoline (Riley Oxidation)
This two-step approach first involves the synthesis of the 8-bromo-4-methylquinoline precursor, followed by its selective oxidation to the aldehyde.
Step 2a: Synthesis of 8-Bromo-4-methylquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[5] For the synthesis of 8-bromo-4-methylquinoline, 2-bromoaniline is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), or an equivalent generated in situ.
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, but it is generally accepted to involve a series of conjugate additions, cyclizations, and oxidation steps.[2] A plausible pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline.
Experimental Protocol: Synthesis of 8-Bromo-4-methylquinoline
This protocol is adapted from established procedures for the synthesis of substituted quinolines.[6][7]
-
Reaction Setup: In a round-bottom flask, combine 2-bromoaniline (1 equivalent) and concentrated hydrochloric acid (3 equivalents).
-
Add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (acting as both oxidant and solvent).
-
Addition of Carbonyl Source: Slowly add paraldehyde (a source of acetaldehyde, which will undergo an aldol condensation to form crotonaldehyde in situ) or crotonaldehyde directly (1.5 equivalents) to the mixture with stirring.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and purify by column chromatography or distillation under reduced pressure.
Step 2b: Selenium Dioxide Oxidation of 8-Bromo-4-methylquinoline
The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established method for the oxidation of activated methyl and methylene groups to carbonyls.[3] The methyl group at the 4-position of the quinoline ring is activated by the aromatic system and is thus susceptible to oxidation by SeO₂.
The mechanism of the Riley oxidation is thought to proceed through an initial ene reaction between the enol form of the methylquinoline and SeO₂, followed by a[5][8]-sigmatropic rearrangement to form a selenite ester. Hydrolysis of this intermediate yields the aldehyde and selenium metal.[9]
Experimental Protocol: Selenium Dioxide Oxidation
This protocol is based on general procedures for the oxidation of methylquinolines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromo-4-methylquinoline (1 equivalent) in a suitable solvent such as 1,4-dioxane or a mixture of xylene and ethanol.
-
Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by the deposition of black selenium metal.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the selenium precipitate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Method 3: From 8-Bromoquinoline-4-carboxylic Acid
An alternative, though more lengthy, route involves the synthesis of 8-bromoquinoline-4-carboxylic acid, followed by its reduction to the corresponding alcohol and subsequent oxidation to the aldehyde, or direct conversion of the carboxylic acid to the aldehyde.
The carboxylic acid can be prepared via a Doebner reaction using 2-bromoaniline, benzaldehyde, and pyruvic acid.[7] The conversion of the carboxylic acid to the aldehyde can be achieved through various methods, such as conversion to the acid chloride followed by Rosenmund reduction or reduction to the alcohol with a reagent like lithium aluminum hydride, followed by oxidation with a mild oxidizing agent such as pyridinium chlorochromate (PCC).
Comparative Analysis of Synthetic Routes
| Feature | Vilsmeier-Haack Formylation | Oxidation of Methyl Precursor | From Carboxylic Acid |
| Number of Steps | 1 (from 8-bromoquinoline) | 2 (synthesis of methylquinoline + oxidation) | 3+ (synthesis of carboxylic acid + reduction + oxidation) |
| Starting Materials | 8-Bromoquinoline, DMF, POCl₃ | 2-Bromoaniline, α,β-unsaturated carbonyl, SeO₂ | 2-Bromoaniline, aldehyde, pyruvic acid, reducing/oxidizing agents |
| Reagent Toxicity | POCl₃ is corrosive and moisture-sensitive. | Selenium compounds are highly toxic. | Involves multiple reagents with varying toxicities. |
| Reaction Conditions | Moderate temperatures (0-90 °C). | High temperatures (reflux). | Multi-step with varied conditions. |
| Yield | Generally moderate to good. For a similar substrate, 2-chloro-3-formyl-8-methylquinoline, a yield of 63% was reported.[3] | Can be variable. Oxidation of 4-methylquinoline to the aldehyde with SeO₂ can proceed in good yield. | Overall yield is likely to be lower due to the number of steps. |
| Purification | Column chromatography is typically required. | Filtration to remove selenium, followed by column chromatography. | Purification required at each step. |
| Advantages | Direct, one-step conversion from a readily available precursor. | Good for substrates where direct formylation is difficult. | Provides access to other derivatives (e.g., alcohols). |
| Disadvantages | Regioselectivity can be an issue with some substrates. | Two-step process, use of highly toxic selenium dioxide. | Multi-step, potentially lower overall yield. |
Conclusion and Recommendations
For the synthesis of this compound, both the Vilsmeier-Haack formylation of 8-bromoquinoline and the selenium dioxide oxidation of 8-bromo-4-methylquinoline represent viable and effective strategies.
-
The Vilsmeier-Haack reaction offers the most direct route, provided that the starting 8-bromoquinoline is readily available. Its single-step nature makes it an attractive option for rapid synthesis. However, careful control of the reaction conditions is necessary to manage the exothermicity and ensure regioselectivity.
-
The oxidation of 8-bromo-4-methylquinoline is a robust two-step alternative. While it requires the prior synthesis of the methylquinoline precursor, this route can be advantageous if the starting aniline is more accessible or if direct formylation proves to be low-yielding or non-selective. The primary drawback of this method is the use of highly toxic selenium dioxide, which necessitates stringent safety precautions.
The choice between these methods will ultimately be guided by the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the respective reagents. For exploratory and small-scale syntheses, the Vilsmeier-Haack reaction may be preferred for its directness. For larger-scale preparations where the precursor synthesis can be optimized, the oxidation route may be more economical.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromoquinoline-4-carbaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 8-Bromoquinoline-4-carbaldehyde is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated aromatic aldehyde, ensuring the protection of both laboratory personnel and the environment. Our commitment is to empower you with the knowledge to manage chemical waste with the highest degree of safety and scientific integrity.
Understanding the Compound: Hazard Profile of this compound
This compound (CAS No. 898391-87-2) is a halogenated organic compound.[1] Its structure, containing a bromine atom on a quinoline ring, places it in a category of chemicals that require specific disposal considerations due to their potential environmental impact and persistence.[2][3]
Based on available safety data for structurally similar compounds and GHS classifications, this compound should be handled as a substance that:
-
Causes skin and serious eye irritation.[4]
-
May cause respiratory irritation.
-
Is harmful if swallowed.[5]
Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.
| Hazard Classification | Description | Primary Safety Concern |
| Acute Toxicity, Oral | Harmful if swallowed. | Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation. | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Vapors or splashes can cause significant eye damage. |
| STOT-SE | May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract. |
| Environmental Hazard | As a halogenated aromatic, it has the potential for environmental persistence. | Improper disposal can lead to long-term environmental contamination. |
Immediate Safety & Handling Protocols
Before initiating any disposal procedure, the following safety measures are mandatory:
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is non-negotiable. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required. A face shield should be used if there is a significant risk of splashing.[5]
-
Lab Coat: A full-length laboratory coat must be worn to protect from skin exposure.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
-
-
Work Area: Designate a specific area for waste handling, preferably within a chemical fume hood. This area should be clean, well-lit, and equipped with spill control materials.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is its classification as a halogenated organic hazardous waste .[3][6] It must not be disposed of down the drain or in regular trash.[7]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[7]
-
Designate a Waste Stream: this compound waste must be collected in a container specifically designated for halogenated organic solids or halogenated organic liquids , depending on its form.
-
Avoid Commingling: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[3][6] Mixing incompatible wastes can lead to dangerous chemical reactions and significantly increase disposal costs.[6]
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, leak-proof screw cap.[8][9] High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid halogenated waste.[10]
-
Labeling: The waste container must be labeled immediately upon the first addition of waste.[11] The label must include:
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Waste containers should be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[8][9]
-
Storage Conditions: Store the waste container in a well-ventilated area, such as a designated cabinet for hazardous waste.[6] The container must be kept closed at all times, except when adding waste.[6]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[7]
Step 4: Final Disposal
-
Engage a Licensed Professional: The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9] Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.
-
Request Pickup: Once the waste container is nearly full (no more than 90% capacity to allow for expansion), contact your EHS office to arrange for a waste pickup.[9] Do not overfill containers.[8]
-
Treatment Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] This method is effective in destroying the organic structure and preventing the release of harmful substances into the environment.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical to mitigating risks.
Spill Response:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Control Access: Restrict access to the spill area.
-
Assess the Hazard: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS emergency line.
-
Cleanup:
-
Wear the appropriate PPE as described in Section 2.
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[5]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.[13]
-
Place all contaminated absorbent materials and cleaning supplies into a hazardous waste container and label it appropriately.
-
-
Decontaminate the Area: Clean the spill area with a detergent and water, followed by a rinse with an appropriate solvent (e.g., ethanol or acetone), and a final water rinse.
Equipment Decontamination:
Reusable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinse as halogenated liquid waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.[14] Use a brush to scrub all surfaces.
-
Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized or distilled water.[14]
-
Dry: Allow the equipment to air dry completely before storage or reuse.[14]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. bucknell.edu [bucknell.edu]
- 4. canbipharm.com [canbipharm.com]
- 5. angenechemical.com [angenechemical.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ethz.ch [ethz.ch]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 8-Bromoquinoline-4-carbaldehyde
A Researcher's Guide to Safely Handling 8-Bromoquinoline-4-carbaldehyde
As scientific professionals dedicated to innovation in drug discovery and development, our work with novel chemical compounds is foundational. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, in-depth safety protocols for handling this compound, a compound with significant potential in synthetic chemistry. More than a checklist, this document explains the rationale behind each safety measure, empowering you to work confidently and securely.
Understanding the Hazard Profile
This compound is a substituted quinoline derivative. While comprehensive toxicological data for this specific molecule is not widely published, the hazards can be inferred from its structural class and available safety data sheets (SDS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary defense against accidental exposure. The equipment specified below should be considered the minimum requirement for any procedure involving this compound.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | EN 166 (EU) or NIOSH (US) approved.[4] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton). | Tested according to EN 374.[4] | Prevents direct skin contact and subsequent irritation. Gloves should be inspected before each use and disposed of immediately if contaminated.[5] |
| Skin and Body Protection | A full-length lab coat, a chemical-resistant suit, full-length pants, and closed-toe shoes. | N/A | Ensures no skin is exposed to potential spills or contamination.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors and particulates) should be used when engineering controls are insufficient or during spill cleanup. | NIOSH (US) or EN 14387 (EU).[4] | Protects against inhalation of dust or aerosols, which can cause respiratory irritation.[1][2] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure risks.
A. Preparation and Weighing:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Weighing: When weighing, do so within the fume hood. Use anti-static weigh paper or a tared container to minimize the generation of airborne dust.
B. Dissolving and Reactions:
-
Controlled Addition: When preparing solutions, add the solid this compound to the solvent slowly and with constant stirring. This prevents splashing and aerosol formation.
-
Temperature Control: Be mindful of any exothermic reactions that may occur. Use an ice bath for cooling if necessary.
-
Closed Systems: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.
C. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the compound.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[7][8]
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weigh paper, in a designated hazardous waste container.[1][6]
Emergency Procedures: A Step-by-Step Response Plan
In the event of accidental exposure or a spill, a swift and correct response is critical.
A. Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][6] If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6][8] Seek immediate medical attention.
B. Chemical Spill Response Workflow:
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: A flowchart detailing the step-by-step procedure for safely managing a chemical spill.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] The storage area should be secure and accessible only to authorized personnel.[1]
-
Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.[6] All disposable materials that have come into contact with the compound should be treated as hazardous waste.
By integrating these safety protocols into your daily laboratory practices, you can mitigate the risks associated with handling this compound and ensure a safe environment for yourself and your colleagues.
References
- 1. echemi.com [echemi.com]
- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
